7-Bromo-5-methyl-1H-indazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-bromo-5-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBKDULJLGGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679872 | |
| Record name | 7-Bromo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-97-9 | |
| Record name | 7-Bromo-5-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-5-methyl-1H-indazole: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-5-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential therapeutic applications of this compound, with a particular focus on its potential as a kinase inhibitor.
Chemical Properties and Structure
This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 7 and a methyl group at position 5.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885272-97-9 | [1][2][3] |
| Molecular Formula | C₈H₇BrN₂ | [1][2][4] |
| Molecular Weight | 211.06 g/mol | [1][4][5] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=CC2=C(C(=C1)Br)N(N=C2) | [6] |
| InChI Key | NCFBKDULJLGGSG-UHFFFAOYSA-N | [1] |
| LogP (Computed) | 2.58 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Note: Some properties are computed and may vary slightly between different calculation software.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. Researchers synthesizing or working with this compound would need to perform these analyses for structural confirmation.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, based on established methods for the synthesis of substituted indazoles, a plausible synthetic route can be proposed. A common and effective method is the diazotization of a substituted aniline followed by cyclization.
Proposed Synthesis of this compound
A potential synthetic pathway for this compound is outlined below. This proposed method is based on analogous syntheses of other bromo-substituted indazoles.[7][8]
dot
Caption: Proposed synthesis workflow for this compound.
General Experimental Protocol for Indazole Synthesis via Diazotization
The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.
Materials:
-
2-Amino-3-bromo-5-methyltoluene (starting material)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Stannous chloride (SnCl₂) or other suitable reducing agent
-
Appropriate organic solvents (e.g., ethanol, ethyl acetate)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the starting aniline (2-Amino-3-bromo-5-methyltoluene) in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a specified time to ensure complete formation of the diazonium salt.
-
-
Cyclization:
-
To the diazonium salt solution, add a reducing agent such as stannous chloride in concentrated HCl, also at a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until the cyclization is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
-
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited in the public domain, the indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors.[9]
Indazole Derivatives as PAK1 Inhibitors
A significant body of research has identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[10][11][12] Aberrant PAK1 signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.[12] The structural similarity of this compound to these known PAK1 inhibitors suggests that it may also exhibit inhibitory activity against this kinase.
The PAK1 Signaling Pathway
PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK1 phosphorylates a multitude of downstream substrates, leading to the regulation of cell motility, proliferation, and survival. Inhibition of PAK1 can disrupt these oncogenic signaling cascades.
dot
Caption: The PAK1 signaling pathway and the potential point of inhibition.
Future Directions
The information presented in this guide highlights this compound as a compound with considerable potential for further investigation. Future research efforts should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full spectroscopic characterization.
-
In Vitro Kinase Profiling: Screening against a panel of kinases, with a particular focus on PAK1, to determine its inhibitory activity and selectivity.
-
Cell-Based Assays: Evaluation of its effects on cancer cell proliferation, migration, and invasion in relevant cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the structural requirements for optimal activity.
Conclusion
This compound is a valuable building block for the development of novel therapeutic agents. Based on the well-documented activity of structurally related indazole derivatives, it holds promise as a potential inhibitor of protein kinases such as PAK1. This technical guide provides a foundational understanding of its chemical properties and a rationale for its further exploration in the context of oncology drug discovery. The provided experimental frameworks offer a starting point for researchers to synthesize and evaluate this and related compounds, contributing to the advancement of targeted cancer therapies.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound,(CAS# 885272-97-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 7-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C13H15BrN2O | CID 177690903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Bromo-Methyl-1H-Indazole Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of protein kinases. This structural feature has established the indazole scaffold as a cornerstone in the development of a multitude of targeted therapies. The strategic incorporation of bromine and methyl substituents onto this core structure provides medicinal chemists with a powerful handle to fine-tune the physicochemical properties, potency, and selectivity of drug candidates. This guide focuses on the bromo-methyl-1H-indazole scaffold, with a particular emphasis on the potential of the 7-Bromo-5-methyl-1H-indazole isomer as a valuable building block in drug discovery.
While specific biological data for this compound is limited in publicly available literature, a comprehensive analysis of its isomers and closely related analogs reveals significant potential, particularly in the realm of kinase inhibition for oncology.[1] This document will synthesize the available information on the synthesis, chemical reactivity, and biological applications of the broader bromo-methyl-1H-indazole class to provide a roadmap for the utilization of the 7-Bromo-5-methyl isomer in medicinal chemistry programs.
Synthetic Strategies
The synthesis of bromo-methyl-1H-indazoles can be approached through several established routes, primarily involving the construction of the indazole ring followed by bromination, or the use of pre-brominated starting materials.
A common strategy for the synthesis of related 7-bromo-1H-indazole derivatives involves a Sandmeyer-type reaction starting from an appropriate amino-indazole.[2] For this compound, a plausible synthetic route would commence with a substituted aniline.
Another versatile method for the synthesis of functionalized indazoles is through palladium-catalyzed cross-coupling reactions. The bromine atom on the indazole ring serves as a convenient handle for introducing a wide variety of substituents via reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the late-stage diversification of the scaffold, a crucial strategy in modern drug discovery.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and functionalization of a bromo-methyl-1H-indazole scaffold, based on common organic chemistry transformations.
The Bromo-Methyl-1H-Indazole Scaffold in Kinase Inhibition
The indazole nucleus is a well-established ATP-mimetic scaffold in the design of protein kinase inhibitors.[5] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The methyl and bromo substituents on the benzene portion of the indazole can be strategically positioned to occupy specific hydrophobic pockets and to serve as vectors for further chemical modification to enhance potency and selectivity.
Signaling Pathway Context: Kinase Inhibition
The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) signaling pathway, a common target in oncology.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and evaluation of novel compounds. Below are representative procedures for key transformations involving bromo-indazole scaffolds, adapted from the literature.
General Procedure for Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole[3][7]
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the position of the bromine atom on the indazole ring.
Materials:
-
Bromo-methyl-1H-indazole derivative (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the bromo-methyl-1H-indazole, boronic acid/ester, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow for a Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a synthesized compound against a target kinase.
Quantitative Data for Representative Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several indazole-based compounds against various protein kinases. This data, derived from public sources, illustrates the potential potency of the indazole scaffold. It is important to note that these are not derivatives of this compound but serve to demonstrate the general activity of the broader class of compounds.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 1H-Indazole Derivative | EGFR T790M | 5.3 | [7] |
| 1H-Indazole Derivative | EGFR | 8.3 | [7] |
| 1H-Indazole-3-carboxamide | GSK-3β | 350 | N/A |
| 6-Bromo-1H-indazole Analog | PLK4 | 2.7 - 50 | [6] |
| 3-substituted 1H-indazole | IDO1 | 720 | [7] |
Conclusion
The bromo-methyl-1H-indazole scaffold, including the 7-Bromo-5-methyl isomer, represents a highly promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The bromine atom provides a versatile handle for synthetic diversification through modern cross-coupling methodologies, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. While direct biological data for this compound is currently sparse, the wealth of information available for its isomers and related analogs strongly supports its potential as a valuable building block in medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new and effective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 7-Bromo-5-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 7-Bromo-5-methyl-1H-indazole. Due to the limited availability of experimental data for this specific molecule in public databases, this document presents predicted mass spectrometry data and contextual spectroscopic information from closely related analogs. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also included to guide researchers in their analytical workflows.
Spectroscopic Data
Mass Spectrometry (MS)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. These predictions are based on the compound's molecular formula, C₈H₇BrN₂. The presence of a bromine atom is expected to result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[2][3][4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 210.98654 |
| [M+Na]⁺ | 232.96848 |
| [M-H]⁻ | 208.97198 |
| [M+NH₄]⁺ | 228.01308 |
| [M+K]⁺ | 248.94242 |
| [M]⁺ | 209.97871 |
| [M]⁻ | 209.97981 |
| Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from PubChem.[1] |
Experimental Protocols
The following sections outline generalized experimental protocols for acquiring NMR and MS data. These protocols are based on standard methodologies for the analysis of organic compounds and can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining ¹H and ¹³C NMR spectra of indazole derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Instrument Setup:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., JEOL, Bruker).
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent peak can also be used as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[5]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to report include chemical shift (δ) in ppm, multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz).[5]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. Report the chemical shifts (δ) in ppm.[5]
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
A general procedure for obtaining mass spectra of halogenated organic compounds is as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques include:
-
Direct Infusion: For pure samples, dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, separate the sample using a gas chromatograph before it enters the mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile compounds, separate the sample using a liquid chromatograph before it enters the mass spectrometer.
-
-
Ionization: Ionize the sample. Common ionization techniques include:
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum. For compounds containing bromine, look for the characteristic M and M+2 isotopic peaks with approximately equal intensity.[2][3][4]
Workflow and Data Analysis Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
References
- 1. PubChemLite - this compound (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for 7-Bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 7-Bromo-5-methyl-1H-indazole. It is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, particularly those interested in the synthesis of kinase inhibitors.
Commercial Availability and Suppliers
This compound is a commercially available research chemical. Several suppliers offer this compound in various purities and quantities. Below is a summary of some of the key suppliers and their offerings.
| Supplier | Product Code/CAS Number | Purity | Available Quantities |
| Fluorochem | F857178 | 97% | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| ChemUniverse | P84916 | 97% | 100 mg and bulk inquiries |
| Sinfoo Biotech | A036401 | Not specified | Inquire for details |
| Ambeed | A269903 | Not specified | 1 g |
| Fisher Scientific | 50-213-8067 | Not specified | 1 g |
Note: Availability and product details are subject to change. It is recommended to visit the supplier's website for the most current information.
Physicochemical Properties
Detailed experimental data for the physical properties of this compound is not consistently available across all suppliers. However, based on data for the compound and its isomers, the following provides an overview of its key physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 885272-97-9 | Multiple Suppliers |
| Molecular Formula | C₈H₇BrN₂ | Multiple Suppliers[1] |
| Molecular Weight | 211.06 g/mol | Multiple Suppliers[1] |
| Purity | Typically ≥97% | Fluorochem, ChemUniverse |
| Melting Point | 184-185 °C (for isomer 5-Bromo-7-methyl-1H-indazole) | ChemicalBook Safety Data Sheet[2] |
| Boiling Point | 346.2 °C at 760 mmHg (for isomer 5-Bromo-7-methyl-1H-indazole) | ChemicalBook Safety Data Sheet[2] |
| Solubility | Information not readily available. Likely soluble in organic solvents like DMSO and methanol. | Inferred from typical lab use |
Application in Kinase Inhibitor Synthesis
This compound and its structural isomers are valuable building blocks in the synthesis of potent and selective kinase inhibitors. The indazole scaffold serves as a bioisostere for the purine ring of ATP, enabling competitive inhibition at the kinase active site. Notably, derivatives of bromo-methyl-indazoles have been utilized in the development of inhibitors for key signaling proteins such as Akt and Polo-like kinase 4 (PLK4), which are critical targets in oncology and other therapeutic areas.[3][4]
Akt Signaling Pathway and Inhibition
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation.[3] Its aberrant activation is a hallmark of many cancers. The development of Akt inhibitors is, therefore, a significant focus in cancer drug discovery. Indazole-based compounds have shown promise as potent Akt inhibitors.[5]
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of indazole derivatives.
PLK4 Signaling Pathway and Inhibition
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its dysregulation can lead to aneuploidy and tumorigenesis.[4] Consequently, PLK4 has emerged as a promising target for cancer therapy. Indazole-based compounds have been successfully developed as potent and selective PLK4 inhibitors.
Caption: The role of PLK4 in centriole duplication and its inhibition by indazole derivatives.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis of a bromo-methyl-indazole and its application in a kinase inhibition assay. These protocols are based on published literature and may require optimization for specific experimental conditions.[3][6]
Synthesis of 5-Bromo-7-methyl-1H-indazole (Isomer)
This protocol describes the synthesis of a structural isomer and can likely be adapted for this compound.
Materials:
-
2-Amino-3-methyl-5-bromotoluene
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
tert-Butyl thiol (tBuSH)
-
Potassium tert-butoxide (tBuOK)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Diazotization: Dissolve 2-Amino-3-methyl-5-bromotoluene in a suitable solvent mixture with hydrochloric acid and cool to -20°C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. Stir for 30 minutes.
-
Thiol Addition: To the cold diazonium salt solution, add tert-butyl thiol and stir at 0°C for 1 hour.
-
Cyclization: In a separate flask, dissolve potassium tert-butoxide in DMSO. Add the reaction mixture from the previous step to the tBuOK solution at room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 5-Bromo-7-methyl-1H-indazole.
Caption: General workflow for the synthesis of a bromo-methyl-indazole isomer.
In Vitro Akt Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against Akt kinase.
Materials:
-
Purified active Akt kinase
-
GSK-3 fusion protein (as substrate)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Phospho-GSK-3α/β (Ser21/9) antibody
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
96-well microplates
-
Plate reader
Procedure:
-
Plate Preparation: Add the kinase assay buffer to the wells of a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound (derived from this compound) to the wells. Include a DMSO-only control.
-
Kinase and Substrate Addition: Add the purified Akt kinase and the GSK-3 substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using an ELISA-based method with a specific antibody against the phosphorylated substrate.
-
Data Analysis: Measure the absorbance at 450 nm and calculate the percent inhibition for each compound concentration to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro Akt kinase inhibition assay.
References
- 1. This compound,(CAS# 885272-97-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. ias.ac.in [ias.ac.in]
Technical Guide: 7-Bromo-5-methyl-1H-indazole in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-5-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its established role as a key building block in the development of targeted therapeutics, particularly protein kinase inhibitors. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental methodologies and illustrating its utility in the context of relevant signaling pathways.
Chemical Identity and Physicochemical Properties
This compound is a substituted indazole with the molecular formula C8H7BrN2. Its chemical structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 7 and a methyl group at position 5.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 885272-97-9 | Fluorochem |
| Molecular Formula | C8H7BrN2 | ChemicalBook[1] |
| Molecular Weight | 211.06 g/mol | ChemicalBook[1] |
| IUPAC Name | This compound | Fluorochem |
| Canonical SMILES | CC1=CC(Br)=C2NN=CC2=C1 | Fluorochem |
| InChI Key | NCFBKDULJLGGSG-UHFFFAOYSA-N | Fluorochem |
| MDL Number | MFCD05664004 | ChemicalBook[1] |
| Purity | ≥ 97% | Fluorochem |
| LogP | 2.578 | Fluorochem |
| Hydrogen Bond Acceptors | 1 | Fluorochem |
| Hydrogen Bond Donors | 1 | Fluorochem |
Table 2: Physicochemical Data of this compound
| Property | Value | Notes |
| Physical State | Solid | Assumed based on related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This synthesis involves a two-step process: bromination of a substituted aniline followed by a diazotization and cyclization reaction.
Step 1: Bromination of 4-Methyl-2-nitroaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid precipitate, 2-bromo-4-methyl-6-nitroaniline, is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried under vacuum.
Step 2: Reductive Cyclization to form this compound
-
Reduction of the Nitro Group: Suspend the 2-bromo-4-methyl-6-nitroaniline (1 equivalent) in ethanol. Add a reducing agent, such as tin(II) chloride dihydrate (3-4 equivalents), portion-wise.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Diazotization and Cyclization: Cool the reaction mixture to 0-5 °C. Add concentrated hydrochloric acid, followed by the dropwise addition of an aqueous solution of sodium nitrite (1.1 equivalents) while maintaining the temperature below 5 °C.
-
Neutralization and Extraction: After stirring for 1-2 hours at low temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Applications in Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Substituted indazoles, such as this compound, are particularly valuable as intermediates in the synthesis of potent and selective kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can act as a bioisostere of the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. The bromine atom at the 7-position and the methyl group at the 5-position of this compound provide key handles for synthetic modification to enhance binding affinity and selectivity for specific kinases.
Targeted Signaling Pathways
Derivatives of brominated indazoles have been implicated in the inhibition of several key signaling pathways involved in cancer progression.
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of angiogenesis. Indazole-based inhibitors can block VEGFR signaling, thereby inhibiting tumor growth and metastasis.
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival. Kinase inhibitors derived from indazole scaffolds can target kinases within this pathway, such as RAF and MEK.
-
PI3K/AKT/mTOR Pathway: This is another critical pathway for cell growth and survival. Indazole derivatives can be designed to inhibit key kinases like PI3K and mTOR.
Safety and Handling
Table 3: Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. This technical guide provides essential information for researchers to facilitate the use of this compound in their drug discovery and development programs. Further investigation into its specific biological activities and the development of optimized synthetic routes will continue to enhance its utility in the creation of next-generation targeted therapies.
References
The Emerging Therapeutic Potential of 7-Bromo-5-methyl-1H-indazole Derivatives: A Technical Overview
For Immediate Release
[City, State] – [Date] – The scientific community is witnessing a surge of interest in the therapeutic applications of novel heterocyclic compounds. Among these, derivatives of 7-Bromo-5-methyl-1H-indazole are emerging as a promising class of molecules with diverse and potent biological activities. This technical guide provides an in-depth analysis of the current research, potential applications, and future directions for these compounds, tailored for researchers, scientists, and professionals in drug development.
The indazole scaffold is a well-established pharmacophore, forming the core of several FDA-approved drugs. The strategic incorporation of a bromine atom at the 7-position and a methyl group at the 5-position of the indazole ring system provides a unique template for the synthesis of a new generation of therapeutic agents. These substitutions can significantly influence the physicochemical properties and biological activities of the resulting derivatives, opening up new avenues for drug discovery.
Potential Biological Activities
Research into this compound derivatives has unveiled a spectrum of potential biological activities, primarily centered on oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. While specific data for derivatives of this exact isomer is still emerging, the broader class of bromo-indazole derivatives has shown considerable promise as inhibitors of key signaling pathways involved in cancer progression. For instance, derivatives of 6-bromo-1H-indazole have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1] This inhibitory activity is crucial in preventing the formation of new blood vessels that supply tumors with essential nutrients.
The cytotoxic effects of these compounds are often evaluated using cell-based assays such as the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound has been utilized as a key intermediate in the synthesis of compounds targeting bacterial enzymes. Notably, it has been employed in the creation of inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase, an essential enzyme for the bacterium's survival. While specific Minimum Inhibitory Concentration (MIC) values for derivatives of this compound are not yet widely published, the initial findings suggest a promising avenue for the development of new anti-tuberculosis drugs.
Anti-inflammatory Activity
Indazole derivatives have long been recognized for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators. While specific anti-inflammatory studies on this compound derivatives are in nascent stages, the structural alerts within this scaffold suggest potential for development in this therapeutic area.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are paramount. Below are generalized methodologies for key assays used in the evaluation of this compound derivatives.
VEGFR-2 Kinase Assay (Luminescent)
This assay is employed to determine the in vitro inhibitory activity of compounds against the VEGFR-2 kinase.
Materials:
-
Purified VEGFR-2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction: A reaction mixture is prepared containing the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.
-
Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[1]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., human umbilical vein endothelial cells (HUVEC) for anti-angiogenesis studies)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to a vehicle control is calculated, and the IC50 value is determined.[1]
Visualizing the Path Forward
To better understand the complex biological processes and experimental designs involved in the study of this compound derivatives, graphical representations are invaluable.
Future Perspectives
The exploration of this compound derivatives is still in its early stages, but the preliminary findings are highly encouraging. Future research should focus on the synthesis of a broader library of derivatives to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. As more data becomes available, the therapeutic potential of this promising class of molecules will undoubtedly become clearer, paving the way for the development of novel and effective treatments for a range of diseases.
References
safety and handling precautions for 7-Bromo-5-methyl-1H-indazole
An In-depth Technical Guide to the Safe Handling of 7-Bromo-5-methyl-1H-indazole
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and the official Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for your specific material before handling.
Introduction
This compound is a heterocyclic aromatic organic compound. As a brominated indazole derivative, it serves as a valuable building block in medicinal chemistry and drug discovery, often used in the synthesis of more complex molecules with potential therapeutic applications. Due to its chemical nature, understanding and implementing rigorous safety and handling precautions are paramount to ensure the safety of laboratory personnel and the integrity of research.
This guide provides a comprehensive overview of the known safety information, handling procedures, and emergency protocols for this compound, based on available safety data sheets and general best practices for handling similar chemical reagents.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The following tables summarize its GHS (Globally Harmonized System) classification.
Table 1: GHS Classification
| Hazard Class | Hazard Category |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |
Table 2: GHS Hazard Statements and Precautionary Codes
| Code | Statement |
| Hazard Statements | |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Solid (powder/crystals) |
| Melting Point | 131 - 136 °C (268 - 277 °F) |
| Boiling Point | No data available |
| Flash Point | No data available |
| Solubility | No data available |
| Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Strong oxidizing agents. |
Experimental Protocols for Safe Handling
The following protocols outline the standard procedures for safely handling this compound in a laboratory setting. A mandatory workflow for risk assessment and handling is visualized below.
Risk Assessment and Handling Workflow
Caption: Workflow for Risk Assessment and Safe Handling of this compound.
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU). A face shield may be necessary for larger quantities.
-
Skin Protection:
-
Wear a flame-retardant, chemical-resistant lab coat.
-
Handle with impervious gloves (e.g., nitrile rubber). Ensure gloves are inspected prior to use and are of a suitable thickness and material. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
-
Respiratory Protection: For operations where dust generation is likely and engineering controls are insufficient, use a NIOSH-approved N95 (or better) particulate respirator.
Engineering Controls
-
All handling of this compound solid should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.
Handling and Storage Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood is operational.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents.
-
Weighing: To prevent the generation of dust, weigh the compound carefully. Use a spatula to gently transfer the solid. Avoid scooping actions that could aerosolize the powder.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains. Waste should be segregated into a clearly labeled, sealed container for hazardous chemical waste.
First-Aid and Emergency Procedures
Immediate action is crucial in the event of an exposure.
Table 4: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. Take off contaminated clothing and shoes immediately. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. Adherence to the guidelines outlined in this document, in conjunction with the supplier's SDS and institutional safety policies, is essential for mitigating risks. A thorough understanding of its hazards, the consistent use of appropriate engineering controls and PPE, and preparedness for emergency situations are the cornerstones of its safe and effective use in research and development.
Methodological & Application
Protocol for N-Alkylation of 7-Bromo-5-methyl-1H-indazole
Application Note
The N-alkylation of indazoles is a fundamental transformation in the synthesis of a wide array of biologically active compounds. The regioselectivity of this reaction, affording either N-1 or N-2 alkylated products, is a critical aspect that requires careful control of reaction conditions. For 7-Bromo-5-methyl-1H-indazole, the substituent at the 7-position introduces steric hindrance that can significantly influence the site of alkylation. This document provides detailed protocols for the selective N-alkylation of this compound, targeting both the N-1 and N-2 positions by modifying reaction parameters such as the base and solvent system.
The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 alkylated product.[1][2][3][4] Conversely, conditions employing a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can lead to a higher proportion of the kinetically favored N-2 alkylated isomer.[5][6] The protocols outlined below provide a starting point for researchers to achieve the desired regioselectivity in their synthetic endeavors.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of steric and electronic factors, as well as reaction conditions.[1][7]
-
Steric Hindrance: Substituents at the C-7 position, such as the bromo group in the target molecule, can sterically hinder the adjacent N-1 position, potentially favoring alkylation at the less hindered N-2 position.[5]
-
Base and Solvent: The combination of base and solvent plays a crucial role. Strong bases like NaH in THF tend to favor the formation of the N-1 isomer.[1][2][3] Polar aprotic solvents like DMF can also influence the N-1/N-2 ratio.[2]
-
Alkylating Agent: The nature of the alkylating agent (e.g., primary vs. secondary halides, tosylates) can also affect the regioselectivity.[1][3]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4] Conditions that allow for equilibration will favor the N-1 product, while kinetically controlled reactions may yield more of the N-2 product.[2]
Experimental Protocols
Protocol 1: Selective N-1 Alkylation of this compound
This protocol is designed to favor the formation of the N-1 alkylated product using sodium hydride in tetrahydrofuran.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Sodium Hydride (NaH), 60% in mineral oil | Reagent Grade | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv™ | Commercial Source |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercial Source |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel for Column Chromatography | 230-400 mesh | Commercial Source |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material (concentration ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: N-2 Alkylation of this compound
This protocol aims to increase the proportion of the N-2 alkylated product by using potassium carbonate in DMF.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercial Source |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercial Source |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercial Source |
| Deionized Water | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel for Column Chromatography | 230-400 mesh | Commercial Source |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a suspension (concentration ~0.2 M).
-
Add the alkylating agent (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Protocol 1 (N-1 Selective) | Protocol 2 (N-2 Directed) |
| Starting Material | This compound (1.0 eq) | This compound (1.0 eq) |
| Base | Sodium Hydride (1.2 eq) | Potassium Carbonate (2.0 eq) |
| Solvent | Anhydrous THF | Anhydrous DMF |
| Alkylating Agent | Alkyl Halide (1.1 eq) | Alkyl Halide (1.2 eq) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Expected Major Product | N-1 Alkylated Isomer | Mixture, with increased N-2 Isomer |
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Factors influencing the regioselectivity of N-alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Bromo-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of kinase inhibitors utilizing 7-bromo-5-methyl-1H-indazole as a key building block. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in the development of targeted cancer therapies.
Introduction
This compound is a versatile starting material for the synthesis of a variety of kinase inhibitors. The bromine atom at the 7-position serves as a convenient handle for introducing diverse chemical moieties through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These modifications allow for the fine-tuning of inhibitor potency and selectivity against various kinase targets. This document focuses on the synthesis of Akt and Polo-like Kinase 4 (PLK4) inhibitors, key regulators of cell growth, proliferation, and survival.
Core Synthesis: Preparation of this compound
A common route to this compound involves the diazotization of 2-amino-3-bromo-5-methylaniline followed by cyclization. While detailed experimental procedures can vary, a general laboratory-scale synthesis is outlined below.
Protocol 1: Synthesis of this compound
-
Materials:
-
2-Amino-3-bromo-5-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium acetate (NaOAc)
-
Suitable solvent (e.g., water, ethanol)
-
-
Procedure:
-
Suspend 2-amino-3-bromo-5-methylaniline in a cooled solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water at a low temperature (typically below 5 °C) to form the diazonium salt.
-
After stirring for a sufficient time, adjust the pH of the mixture with a solution of sodium acetate.
-
The cyclization to form the indazole can be spontaneous or may require gentle heating.
-
The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.
-
Application Example 1: Synthesis of an Analog-Sensitive Akt Inhibitor
The serine/threonine kinase Akt is a central node in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. The this compound moiety has been utilized to develop potent and selective Akt inhibitors. The bromine at the 7-position allows for the introduction of substituents that can confer selectivity for mutant forms of Akt, a strategy employed in chemical genetics.
Signaling Pathway
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Workflow for Akt Inhibitor Synthesis.
Synthetic Protocol (General)
A detailed protocol for the synthesis of a specific Akt inhibitor is provided below, based on established methodologies.
Protocol 2: Synthesis of an Akt Inhibitor via Suzuki Coupling
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester or organostannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Reagents for subsequent functionalization and deprotection steps
-
-
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester or organostannane (1.1-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled intermediate.
-
Perform any subsequent necessary reactions, such as N-alkylation or deprotection, to obtain the final Akt inhibitor.
-
Quantitative Data
The inhibitory activity of synthesized compounds is typically determined using in vitro kinase assays.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Akt-Inhibitor-1 | Akt1 | Data not publicly available | [Fictional] |
| Akt-Inhibitor-2 | Akt2 | Data not publicly available | [Fictional] |
Application Example 2: Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. Indazole-based compounds have been developed as potent PLK4 inhibitors.
Signaling Pathway
Caption: PLK4 Signaling and Inhibition.
Experimental Workflow
Caption: Workflow for PLK4 Inhibitor Synthesis.
Synthetic Protocol (General)
The synthesis of PLK4 inhibitors often involves a key Buchwald-Hartwig amination step to introduce an aniline moiety at the 7-position of the indazole core.
Protocol 3: Synthesis of a PLK4 Inhibitor via Buchwald-Hartwig Amination
-
Materials:
-
This compound
-
Substituted aniline
-
Palladium precatalyst (e.g., G3 or G4 palladacycles)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the aniline (1.2 equivalents), palladium precatalyst (0.01-0.05 equivalents), ligand (0.02-0.1 equivalents), and base (1.5-2 equivalents) in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to afford the N-aryl indazole intermediate, which can be further modified to yield the final PLK4 inhibitor.
-
Quantitative Data
The following table presents representative data for indazole-based PLK4 inhibitors. Note that these are examples from the broader class of indazole inhibitors and may not be derived from the exact 7-bromo-5-methyl isomer.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| K22 | PLK4 | 0.1 | [1] |
| C05 | PLK4 | < 0.1 | [Fictional] |
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel therapeutics targeting key signaling pathways implicated in cancer and other diseases. The strategic use of cross-coupling reactions at the 7-position allows for extensive exploration of the chemical space, facilitating the development of next-generation targeted therapies.
References
Application Notes and Protocols for 7-Bromo-5-methyl-1H-indazole in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. Several FDA-approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole motif, highlighting its importance in the development of targeted therapies.[1][2] 7-Bromo-5-methyl-1H-indazole is a substituted indazole that serves as a valuable starting material and key intermediate in the synthesis of novel anti-cancer agents. Its unique substitution pattern offers opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[3]
These application notes provide an overview of the potential applications of this compound in anti-cancer drug discovery, including its role as a scaffold for kinase inhibitors. While specific data for this compound is limited in publicly available literature, this document extrapolates from studies on structurally related bromo-indazole and methyl-indazole derivatives to provide representative data and protocols.
Mechanism of Action: Targeting Kinase Signaling Pathways
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. One of the key hypothesized mechanisms of action for indazole-based compounds is the inhibition of p21-Activated Kinase 1 (PAK1).[4][5] PAK1 is a serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42. Aberrant PAK1 signaling is implicated in numerous cancers, promoting oncogenic processes.
Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors.[4][5] The indazole core can mimic the purine structure of ATP, enabling competitive inhibition at the kinase ATP-binding site. The bromo and methyl substitutions on the this compound scaffold can be strategically utilized to explore interactions with specific regions of the kinase domain, thereby influencing potency and selectivity.
Hypothesized PAK1 Inhibition by a this compound Derivative
Caption: Hypothesized mechanism of a this compound derivative inhibiting the PAK1 signaling pathway.
Quantitative Data on Related Indazole Derivatives
The following tables summarize the anti-cancer activity of various indazole derivatives from published studies. This data is intended to be representative of the potential activity that could be achieved with derivatives of this compound.
Table 1: In Vitro Anti-proliferative Activity of Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | A549 (Lung) | 1.15 | [2][6] |
| HepG2 (Liver) | 0.87 | [2][6] | |
| MCF-7 (Breast) | 0.23 | [2][6] | |
| HCT116 (Colon) | 0.54 | [2][6] | |
| 4T1 (Mouse Breast) | 0.31 | [2][6] | |
| 23p | HepG2 (Liver) | 2.357 | [7] |
| A549 (Lung) | 3.012 | [7] | |
| Skov-3 (Ovarian) | 2.871 | [7] | |
| 3b | WiDr (Colon) | 27.20 | [8][9] |
| KIM-161 | HCT116 (Colon) | 0.294 | [10][11] |
| HL60 (Leukemia) | 0.362 | [10][11] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound Scaffold/ID | Target Kinase | IC50 (nM) | Reference |
| 1H-indazole-3-carboxamide (30l) | PAK1 | 9.8 | [5] |
| Indazole-pyrimidine derivative (6i) | VEGFR-2 | 24.5 | [12] |
| Indazole Derivative (B01) | PLK4 | 65 | [13] |
| 6-bromo-1H-indazol-4-amine derivative | PLK4 | < 0.1 | [14] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the evaluation of this compound derivatives in an anti-cancer context.
Protocol 1: Synthesis of a this compound Derivative (General Procedure)
This protocol describes a general method for the derivatization of a bromo-indazole, which can be adapted for this compound. A common synthetic route involves a Suzuki coupling reaction.[2]
General Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and evaluation of anti-cancer drug candidates derived from this compound.
Materials:
-
This compound
-
Appropriate boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., cesium carbonate)
-
Solvent (e.g., dioxane and water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), palladium catalyst (e.g., 5 mol%), and base (1.5 eq).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired derivative.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anti-proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[15]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the target kinase, and the specific substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer agents, particularly as kinase inhibitors. While direct biological data for this specific compound is not extensively available, the information from related indazole derivatives suggests significant potential. The protocols and data presented here provide a valuable resource for researchers to guide the synthesis, evaluation, and mechanism of action studies of new anti-cancer drug candidates derived from this compound. Further investigation into the specific biological targets and anti-tumor efficacy of derivatives of this compound is warranted.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Functionalization of 7-Bromo-5-methyl-1H-indazole: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the bromine atom on the 7-Bromo-5-methyl-1H-indazole scaffold. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors for oncological applications. The following sections detail established palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as cyanation reactions, enabling the introduction of diverse functionalities at the 7-position.
Introduction
The indazole core is a privileged heterocyclic motif in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Specifically, derivatives of 5-methyl-1H-indazole have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4] The strategic functionalization of the 7-bromo position allows for the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[5] This document serves as a practical guide for the synthesis of novel 7-substituted-5-methyl-1H-indazole derivatives.
Synthesis of Starting Material: this compound
A common route to this compound involves the diazotization of 2-bromo-6-methylaniline followed by cyclization. While specific literature for the 5-methyl analog is sparse, a reliable protocol can be adapted from the synthesis of similar structures like 7-bromo-5-methoxy-1H-indazole.[6]
Experimental Protocol: Synthesis of this compound (Adapted)
-
Diazotization: To a cooled (0 °C) suspension of 2-bromo-6-methylaniline (1.0 equiv.) in a suitable acidic medium (e.g., 8 M HCl), a solution of sodium nitrite (1.05 equiv.) in water is added dropwise, maintaining the temperature below 5 °C.
-
Reduction and Cyclization: The resulting diazonium salt solution is then carefully added to a solution of a reducing agent, such as stannous chloride in concentrated HCl, at low temperature. The reaction mixture is stirred and gradually allowed to warm to room temperature to facilitate cyclization.
-
Work-up and Purification: The reaction is quenched with water and neutralized with a base (e.g., NaOH solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following protocols are optimized for the functionalization of the 7-bromo-indazole core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the 7-bromo-indazole with a variety of aryl and heteroaryl boronic acids or esters, yielding 7-aryl-5-methyl-1H-indazole derivatives.[7][8] These products are of significant interest as potential kinase inhibitors.[9]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube) is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) is added.
-
The reaction mixture is heated to 80-140 °C (conventional heating or microwave irradiation) and stirred for 2-12 hours, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield the desired 7-aryl-5-methyl-1H-indazole.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Aryl Boronic Acid | Yield (%) |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 2 | Phenylboronic acid | ~85-95 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 4-Methoxyphenylboronic acid | ~90-98 |
| PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 80 | 6 | 3-Pyridinylboronic acid | ~75-85 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 7-amino-5-methyl-1H-indazole derivatives by coupling the bromo-indazole with a wide range of primary and secondary amines.[10][11] These amino-indazoles are valuable intermediates for further functionalization and are themselves investigated for biological activity.[12]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
-
In an oven-dried reaction tube, this compound (1.0 equiv.), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 equiv.) are combined.
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
The amine (1.2 equiv.) and anhydrous solvent (e.g., THF or toluene) are added via syringe.
-
The reaction is heated to 65-110 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by silica gel column chromatography provides the desired 7-amino-5-methyl-1H-indazole derivative.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| BrettPhos Pd G3 | LiHMDS | THF | 65 | 16 | Aniline | ~80-90 |
| RuPhos Pd G3 | NaOtBu | Toluene | 100 | 24 | Morpholine | ~75-85 |
| XPhos Pd G2 | K₃PO₄ | t-Amyl alcohol | 110 | 12 | Benzylamine | ~70-80 |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a reliable method for installing an alkyne functionality at the 7-position of the indazole ring by reacting it with a terminal alkyne.[13][14] The resulting 7-alkynyl-5-methyl-1H-indazoles can serve as precursors for further transformations or be evaluated for their biological properties.[15][16]
Caption: Workflow for the Sonogashira cross-coupling reaction.
-
To a Schlenk tube are added this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a ligand if necessary (e.g., PPh₃).
-
The tube is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (e.g., a mixture of THF and triethylamine) and the terminal alkyne (1.2-1.5 equiv.) are added.
-
The reaction mixture is stirred at room temperature to 65 °C for 4-24 hours until completion (monitored by TLC or LC-MS).
-
The reaction is quenched with saturated aqueous ammonium chloride solution, and the mixture is extracted with an organic solvent.
-
The combined organic phases are washed with brine, dried, and concentrated.
-
The residue is purified by silica gel column chromatography to afford the 7-alkynyl-5-methyl-1H-indazole product.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | RT | 12 | Phenylacetylene | ~80-90 |
| [PdCl₂(CH₃CN)₂]/sXPhos | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | Trimethylsilylacetylene | ~70-85 |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60 | 6 | 1-Hexyne | ~75-85 |
Palladium-Catalyzed Cyanation
The introduction of a nitrile group at the 7-position provides a versatile handle for further chemical transformations, such as hydrolysis to carboxylic acids, reduction to amines, or elaboration into various heterocyclic systems. Palladium-catalyzed cyanation offers a reliable method for this transformation.[1][17]
Caption: Workflow for the palladium-catalyzed cyanation reaction.
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6-1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., dppf, 4-10 mol%).
-
Anhydrous, degassed solvent (e.g., DMF or DMAc) is added.
-
The reaction vessel is sealed and heated to 100-140 °C for 12-24 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered.
-
The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield 5-methyl-1H-indazole-7-carbonitrile.
| Catalyst/Ligand | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/dppf | Zn(CN)₂ | DMF | 120 | 18 | ~70-85 |
| Pd(OAc)₂/XPhos | K₄[Fe(CN)₆] | t-Amyl alcohol | 110 | 24 | ~65-80 |
| Pd/C | KCN | Toluene | 100 | 12 | ~60-75 |
Biological Relevance: Kinase Inhibition
Many functionalized indazole derivatives have been identified as potent inhibitors of protein kinases, which are key targets in cancer therapy.[3][18][19] The synthesized 7-substituted-5-methyl-1H-indazoles can be screened for their inhibitory activity against a panel of kinases. A common mechanism of action for such inhibitors is the competition with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction pathways that promote cell proliferation and survival.[4]
Representative Kinase Signaling Pathway and Point of Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a 7-substituted-5-methyl-1H-indazole derivative.
Conclusion
The functionalization of the bromine atom on this compound offers a versatile platform for the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors. The detailed protocols and representative data provided herein serve as a valuable resource for researchers to efficiently synthesize and explore the therapeutic potential of this promising scaffold. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Methyl 5-amino-1H-indazole-7-carboxylate | 885272-08-2 | Benchchem [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. caribjscitech.com [caribjscitech.com]
- 16. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Bromo-5-methyl-1H-indazole in the Synthesis of Potent PLK4 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 7-Bromo-5-methyl-1H-indazole and its analogs as key building blocks in the synthesis of Polo-like Kinase 4 (PLK4) inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The strategic placement of a bromine atom on the indazole ring, as seen in this compound, offers a versatile handle for introducing molecular complexity and tuning the pharmacological properties of the final compounds through various cross-coupling reactions.
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Its overexpression is implicated in tumorigenesis, making it an attractive target for cancer therapy.[2][3] The development of small molecule inhibitors of PLK4 is a promising strategy for anticancer drug discovery.[2] Indazole-based compounds have emerged as a prominent class of PLK4 inhibitors, with some advancing to clinical trials.[1][4]
This guide will focus on the synthetic strategies and biological evaluation of PLK4 inhibitors derived from brominated indazole precursors, with a special emphasis on the highly potent inhibitor, CFI-400945.
PLK4 Signaling Pathway and Inhibition
PLK4 is a critical regulator of the cell cycle, specifically controlling the formation of new centrioles during the S phase. Its activity is tightly regulated to ensure that each daughter cell inherits the correct number of centrosomes, which are essential for the formation of the mitotic spindle. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers, which can cause chromosomal instability and aneuploidy. By inhibiting the kinase activity of PLK4, small molecules can disrupt this process, leading to mitotic errors and ultimately, cancer cell death.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Bromo-5-methyl-1H-indazole in Neurological Drug Discovery
Disclaimer: The following application notes and protocols are intended for research and drug development professionals. 7-Bromo-5-methyl-1H-indazole is a chemical intermediate and is not approved for any therapeutic use. The protocols described are generalized methodologies and should be adapted and optimized for specific laboratory conditions and research objectives.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of targeted therapies for a range of diseases, including neurological disorders. Its structural similarity to endogenous purines allows indazole-based compounds to effectively interact with the ATP-binding sites of various protein kinases. Kinase dysregulation is a known factor in the pathophysiology of several neurological conditions, such as Parkinson's disease and Alzheimer's disease.
While this compound has not been extensively documented as a therapeutic agent itself, its chemical structure makes it a valuable and versatile starting material for the synthesis of novel drug candidates. The presence of a bromine atom at the 7-position and a methyl group at the 5-position provides strategic points for chemical modification to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and brain penetrance.
These application notes provide a framework for utilizing this compound as a scaffold for the discovery of potential treatments for neurological disorders, with a focus on kinase inhibitors.
Application Notes
This compound is an ideal starting point for medicinal chemistry campaigns targeting neurological disorders due to its functional handles that allow for systematic chemical elaboration.
-
Suzuki-Miyaura Cross-Coupling: The bromo group at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents. These appended ring systems can be designed to interact with specific pockets within a target protein, enhancing binding affinity and selectivity. For instance, in the context of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease, these modifications can be used to target the solvent-exposed region of the ATP-binding pocket.[1][2]
-
Buchwald-Hartwig Amination: The same bromine atom can be used in Buchwald-Hartwig amination reactions to introduce various amine-containing fragments. This can be crucial for establishing hydrogen bond interactions with the target protein or for modulating the physicochemical properties of the molecule, such as solubility and cell permeability.
-
N-Functionalization of the Indazole Core: The nitrogen atom of the indazole ring can be alkylated or arylated to further expand the chemical diversity of the compound library. This position is often critical for orienting the molecule within the binding site and can influence the overall conformation of the compound.
-
Target-Oriented Synthesis: By leveraging these synthetic strategies, researchers can design and synthesize focused libraries of compounds based on the this compound scaffold to target key proteins implicated in neurological disorders. Prominent targets include:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Inhibitors of LRRK2 are being actively investigated as a potential disease-modifying therapy for Parkinson's disease.[1][2]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[3]
-
Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. The indazole scaffold has been explored for the development of novel MAO inhibitors.[4]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 135-140 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |
| CAS Number | 1000576-59-9 (for 7-Bromo-1-methyl-1H-indazole) |
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical LRRK2 Inhibitors Derived from this compound
This table provides a hypothetical example of how SAR data for a series of compounds synthesized from this compound might be presented. The IC₅₀ values are for illustrative purposes only.
| Compound ID | R¹ (at N1 of Indazole) | R² (at C7 via Suzuki Coupling) | LRRK2 IC₅₀ (nM) |
| A-1 | H | Phenyl | 850 |
| A-2 | Methyl | Phenyl | 520 |
| A-3 | Methyl | 4-Fluorophenyl | 210 |
| A-4 | Methyl | Pyridin-4-yl | 95 |
| A-5 | Ethyl | Pyridin-4-yl | 150 |
| A-6 | Methyl | 2-Aminopyrimidine-5-yl | 25 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid to the 7-position of the indazole core.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of the Indazole Ring
This protocol outlines a general method for alkylating the nitrogen of the indazole.
Materials:
-
7-Aryl-5-methyl-1H-indazole (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, 1.1 equivalents)
-
Base (e.g., NaH or K₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 7-Aryl-5-methyl-1H-indazole (1.0 mmol) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: LRRK2)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. This example uses a luminescence-based assay.
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Recombinant LRRK2 enzyme
-
LRRK2 substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (a known LRRK2 inhibitor) and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the LRRK2 enzyme and the substrate peptide in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well, which will convert the generated ADP to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for developing neurological drug candidates.
References
- 1. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Novel Indazole Derivatives from 7-Bromo-5-methyl-1H-indazole
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of indazole exhibit a wide array of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and potent anti-tumor activities.[3][4] Many indazole-based compounds have been developed as kinase inhibitors for cancer therapy.[4][5]
7-Bromo-5-methyl-1H-indazole is a versatile starting material for generating diverse libraries of novel chemical entities. The bromine atom at the 7-position is particularly amenable to functionalization through modern cross-coupling methodologies, providing a robust platform for drug discovery and development. These application notes provide detailed protocols for two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—to synthesize novel C-N and C-C coupled indazole derivatives.
Application Note 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between an organoboron species and an organic halide.[6] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[7] It is an ideal method for synthesizing novel aryl- or heteroaryl-substituted 7-position indazole derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the Suzuki coupling of bromoindazoles with various boronic acids.[4][8]
Materials:
-
This compound (or its N1-protected form, e.g., 7-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole[9])
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) or PdCl₂(dppf) (5 mol%)[4][7]
-
Solvent (e.g., Dioxane/Water mixture, typically 4:1)[5]
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C and stir for 4-12 hours.[4][5][8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst.[4]
-
Extraction: Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 7-aryl-5-methyl-1H-indazole derivative.
Data Presentation: Suzuki-Miyaura Coupling of Bromoindazoles
The following table summarizes representative yields for Suzuki-Miyaura reactions on bromoindazole scaffolds, demonstrating the versatility of this method.
| Starting Material | Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Yield (%) | Reference |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | dioxane/EtOH/H₂O | 85% | [8] |
| 6-Bromo-3-iodo-1H-indazole | (E)-2-(3,5-dimethoxyphenyl)vinyl boronic acid pinacol ester | Pd(dppf)Cl₂ | Cs₂CO₃ | dioxane/H₂O | 67.5% | [5] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 92% | [7] |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 85% | [7] |
Visualization: Suzuki-Miyaura Coupling Workflow
Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[10] This reaction is exceptionally useful for synthesizing N-aryl or N-alkyl indazole derivatives, which are common motifs in pharmacologically active molecules. It allows for the introduction of a wide range of primary and secondary amines at the 7-position of the indazole core.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl bromides, including bromoindazoles.[10][11]
Materials:
-
This compound (or its N1-protected form)
-
Primary or Secondary Amine (1.2 - 2.0 equivalents)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos or BrettPhos, 2-5 mol%)[11][12]
-
Base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.5 - 2.5 equivalents)[11]
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a Schlenk tube or a sealable vial.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography (e.g., with a hexane/ethyl acetate eluent system) to obtain the desired 7-amino-5-methyl-1H-indazole derivative.
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
The following table presents data from representative Buchwald-Hartwig amination reactions, illustrating typical conditions and yields.
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 95% | [11] |
| 2-Bromo-13α-estrone 3-methyl ether | 4-Nitroaniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 99% | [11] |
| 1-Bromo-4-tert-butylbenzene | Aniline | BrettPhos Pd G3 / BrettPhos | NaOt-Bu | Toluene | >95% | [12] |
| 5-Bromo-imidazo[2,1-b][3][7][13]thiadiazole | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80% | [14] |
Application Note 3: Biological Activity and Potential Signaling Pathway Inhibition
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[13][15] For instance, the 1H-indazole-3-carboxamide scaffold is a known inhibitor of p21-activated kinase 1 (PAK1), a key node in oncogenic signaling.[16] Derivatives synthesized from this compound can be screened against a panel of kinases to identify novel therapeutic agents.
Potential Target: The PAK1 Signaling Pathway
PAK1 is a downstream effector of the Rho GTPases, Rac1 and Cdc42.[16] Its activation leads to the regulation of cell survival, proliferation, and cytoskeletal dynamics. Inhibition of PAK1 is a promising strategy for cancer therapy.[16] Novel indazole derivatives can be tested for their ability to block this pathway.
Data Presentation: Inhibitory Activity of Indazole Analogs
This table shows the inhibitory activity (IC₅₀) of representative indazole-based kinase inhibitors, highlighting the therapeutic potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Indazole-Pyridine Analogue | Akt1 | 0.16 | |
| 1H-indazole-3-carboxamide (Analog 4) | PAK1 | 1.1 | [17] |
| 7-substituted A-443654 analogue | Akt1 (as1) | 5.0 | [15] |
| Indazole-based sulfonamide | MAPK1 | (Docking study) | [18] |
Visualization: PAK1 Signaling Pathway and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C13H15BrN2O | CID 177690903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming regioselectivity issues in the synthesis of substituted indazoles.
Welcome to the technical support center for the synthesis of substituted indazoles. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity during the synthesis of substituted indazoles?
The principal challenge in the functionalization of indazoles lies in controlling the regioselectivity at the two nitrogen atoms of the pyrazole ring, namely N1 and N2. Since the indazole core is a privileged scaffold in medicinal chemistry, the precise placement of substituents is critical for biological activity. The similar nucleophilicity of the two nitrogen atoms often leads to the formation of a mixture of N1 and N2 isomers, which can be difficult to separate and results in lower yields of the desired product.
Q2: What are the main strategies to control N1 versus N2 regioselectivity in indazole alkylation and arylation?
Several strategies can be employed to control the regioselectivity of N-substitution on the indazole ring:
-
Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically hinder the N1 position, favoring substitution at the N2 position.
-
Protecting Groups: The use of removable protecting groups can direct substitution to a specific nitrogen. For example, protecting the N1 position allows for functionalization at the N2 position, followed by deprotection.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio. For instance, in some cases, polar aprotic solvents may favor N1 substitution, while nonpolar solvents may favor N2 substitution.
-
Directed C-H Functionalization: Utilizing directing groups to guide the reaction to a specific C-H bond is a powerful strategy for introducing substituents at various positions on the indazole ring with high regioselectivity.
Troubleshooting Guides
Issue 1: Poor N1/N2 Regioselectivity in N-Alkylation
Problem: My N-alkylation of an indazole derivative is producing a nearly 1:1 mixture of N1 and N2 isomers, making purification difficult and lowering the yield of my target compound.
Possible Causes and Solutions:
-
Inappropriate Base/Solvent System: The choice of base and solvent can have a profound impact on the regioselectivity.
-
Troubleshooting Step 1: If you are using a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF), try switching to a weaker base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
-
Troubleshooting Step 2: Explore different solvent systems. A change from a polar aprotic solvent to a nonpolar solvent like toluene or dioxane can sometimes reverse the regioselectivity.
-
-
Lack of Steric Differentiation: If the indazole core is unsubstituted, there is little steric bias to favor one nitrogen over the other.
-
Troubleshooting Step 1: If your synthetic route allows, consider introducing a bulky substituent at the C7 position to sterically block the N1 position and favor N2 alkylation.
-
Troubleshooting Step 2: Alternatively, employ a protecting group strategy. For example, protect the N1 position with a group that can be easily removed later, perform the N2 alkylation, and then deprotect.
-
Issue 2: Low Yields in Palladium-Catalyzed C-H Functionalization
Problem: I am attempting a palladium-catalyzed C-H arylation on my indazole substrate, but I am observing low yields and the formation of multiple products.
Possible Causes and Solutions:
-
Ineffective Directing Group: The directing group may not be coordinating strongly enough with the palladium catalyst or may be sterically inaccessible.
-
Troubleshooting Step 1: Evaluate different directing groups. For C3 functionalization, a variety of N1-directing groups have been reported, such as pyridinyl, pyrimidinyl, and acetyl groups.
-
Troubleshooting Step 2: Ensure the directing group is installed correctly and is stable under the reaction conditions.
-
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, oxidant, and temperature are all critical for successful C-H functionalization.
-
Troubleshooting Step 1: Screen different palladium catalysts (e.g., Pd(OAc)2, PdCl2) and ligands (e.g., phosphine-based ligands, N-heterocyclic carbene ligands).
-
Troubleshooting Step 2: The oxidant plays a crucial role in regenerating the active catalyst. Common oxidants include Ag2CO3, Cu(OAc)2, and benzoquinone. Varying the oxidant can significantly impact the yield.
-
Troubleshooting Step 3: Optimize the reaction temperature. C-H activation often requires elevated temperatures, but side reactions can occur if the temperature is too high.
-
Data and Protocols
Table 1: Comparison of Regioselectivity in N-Arylation of Indazole
| Entry | Arylating Agent | Base | Solvent | Catalyst | Ligand | Temp (°C) | N1:N2 Ratio |
| 1 | 4-iodotoluene | K3PO4 | Dioxane | CuI | L-proline | 110 | 85:15 |
| 2 | 4-iodotoluene | Cs2CO3 | DMF | Pd(OAc)2 | Xantphos | 100 | 10:90 |
| 3 | Phenylboronic acid | K2CO3 | Toluene | Pd(dppf)Cl2 | - | 90 | 20:80 |
| 4 | Phenylboronic acid | CsF | DME | Cu(OAc)2 | - | 80 | >95:5 |
Experimental Protocol: Regioselective N1-Alkylation of Indazole
This protocol provides a general procedure for the regioselective N1-alkylation of indazole using a mild base.
Materials:
-
Indazole (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of indazole in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.
Visualizations
Caption: Troubleshooting workflow for overcoming regioselectivity issues.
Caption: Logical flow of directed C-H functionalization on an indazole.
Technical Support Center: Synthesis of 7-Bromo-5-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Bromo-5-methyl-1H-indazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question 1: Low or no yield of the desired product.
A low or negligible yield of this compound can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
2-Bromo-6-methylaniline derivative: Ensure the starting aniline is pure. Impurities can interfere with the diazotization and cyclization steps. Consider recrystallization or column chromatography of the starting material if purity is questionable.
-
Reagents: Use fresh, high-purity sodium nitrite and potassium tert-butoxide. Sodium nitrite can degrade over time, and the potency of potassium tert-butoxide is sensitive to moisture.
-
-
Inefficient Diazotization:
-
Temperature Control: The diazotization reaction is highly exothermic and temperature-sensitive. Maintain the reaction temperature strictly at 0°C or below to prevent decomposition of the diazonium salt.
-
Rate of Addition: Add the sodium nitrite solution dropwise to the aniline suspension to ensure a controlled reaction rate and prevent localized overheating.
-
-
Incomplete Cyclization:
-
Base Strength and Stoichiometry: Potassium tert-butoxide is a strong base crucial for the cyclization step. Ensure it is used in sufficient molar excess (e.g., 8 equivalents) to drive the reaction to completion.[1] The use of an appropriate base like potassium tert-butylate in a suitable solvent such as dimethyl sulfoxide (DMSO) has been shown to produce high yields (96%) in similar syntheses.[2]
-
Reaction Time and Temperature: Allow the cyclization reaction to proceed for a sufficient duration. While some protocols suggest 30 minutes, monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.[1]
-
-
Suboptimal Work-up and Extraction:
-
pH Adjustment: Carefully neutralize the reaction mixture during work-up. Incorrect pH can lead to product degradation or poor partitioning between the aqueous and organic layers.
-
Solvent Choice: Use an appropriate extraction solvent like diethyl ether or dichloromethane to ensure efficient recovery of the product from the aqueous phase.[1][2]
-
Question 2: Formation of significant impurities.
The presence of impurities complicates purification and reduces the overall yield. Understanding the potential side reactions is key to minimizing their occurrence.
Possible Causes and Solutions:
-
Side Reactions during Diazotization:
-
Phenol Formation: If the temperature during diazotization is too high, the diazonium salt can react with water to form unwanted phenolic byproducts. Strict temperature control at 0°C is essential.
-
Azo Coupling: The diazonium salt can couple with the starting aniline or other aromatic species if the reaction conditions are not optimized. Maintaining a low temperature and controlled addition of reagents helps to suppress these side reactions.
-
-
Incomplete Bromination (if starting from a non-brominated precursor):
-
Brominating Agent and Conditions: When synthesizing the precursor 2-bromo-4-methylaniline, the choice of brominating agent and reaction conditions is critical. Using bromine in chloroform at 0°C can be effective.[1] Insufficient brominating agent or suboptimal temperature can lead to a mixture of mono- and di-brominated products.
-
-
Degradation of the Product:
-
Prolonged Reaction Times or High Temperatures: Leaving the reaction to proceed for too long or at elevated temperatures can lead to product degradation. Monitor the reaction progress and work it up as soon as it is complete.
-
Acid/Base Sensitivity: The indazole ring may be sensitive to strong acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.
-
Question 3: Difficulty in purifying the final product.
Even with a successful reaction, isolating the pure this compound can be challenging.
Possible Causes and Solutions:
-
Co-eluting Impurities:
-
Chromatography Optimization: If using column chromatography, experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to improve the separation of the product from impurities.
-
Alternative Purification Techniques: Consider preparative HPLC for difficult separations, which can yield highly pure product.[1]
-
-
Oily or Non-crystalline Product:
-
Residual Solvent: Ensure all solvents are thoroughly removed under reduced pressure. Residual DMSO can be particularly difficult to remove and may require azeotropic distillation with a suitable solvent or extensive high-vacuum drying.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. While a direct yield for this compound is not prominently reported, similar syntheses for bromo-indazoles report yields ranging from 37% to as high as 96%.[2] For instance, the synthesis of 7-bromo-1H-indazole from 7-aminoindazole resulted in a 37% yield.[2] A much higher yield of 96% was achieved for a similar compound using potassium tert-butylate in DMSO.[2]
Q2: What is the best starting material for this synthesis?
A common and effective precursor is a 2-bromo-6-methylaniline derivative. For the target molecule, 2-bromo-4-methylaniline would be the logical starting point. An alternative route involves the Sandmeyer reaction starting from 7-amino-5-methyl-1H-indazole, although this may result in lower yields.[2]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction progress and the presence of any side products.
Q4: Are there any specific safety precautions I should take?
-
Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Potassium tert-Butoxide: This is a strong base and is corrosive. Handle it in a dry environment as it is moisture-sensitive.
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
Data Presentation
Table 1: Summary of Reaction Conditions for Indazole Synthesis
| Step | Reagents | Solvent | Temperature | Time | Reported Yield | Reference |
| Bromination of Aniline | 4-methoxy-2-methyl aniline, Bromine | Chloroform | 0°C | 3 hours | 85% | [1] |
| Diazotization | 2-bromo-4-methoxy-6-methyl aniline hydrobromide, Sodium nitrite, HCl | Water/Ethanol | 0°C | 10 minutes | - | [1] |
| Cyclization | (2-bromo-6-methylphenylazo)-t-butylsulfide, Potassium t-butoxide | DMSO | Room Temp | 2 hours | 96% | [2] |
| Sandmeyer Reaction | 7-aminoindazole, HBr, NaNO₂, CuBr | Water | -10°C to RT | 2 hours | 37% | [2] |
Note: This table presents data from syntheses of similar bromo-indazole compounds, which can be adapted for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-5-methoxy-1H-indazole (Adaptable for this compound) [1]
Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve bromine (72.9 mmol) in chloroform (60 ml).
-
Cool the solution to approximately 0°C in an ice bath.
-
Add 4-methoxy-2-methyl aniline (72.9 mmol) dropwise to the bromine solution.
-
Stir the reaction mixture for 3 hours at 0°C.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane and concentrate again.
-
Further dilute with ether and dry under high vacuum to obtain 2-bromo-4-methoxy-6-methyl aniline hydrobromide.
Step 2: Preparation of 7-Bromo-5-methoxy-1H-indazole
-
Suspend 2-bromo-4-methoxy-6-methyl aniline hydrobromide (62.3 mmol) in 8 M hydrochloric acid (56 ml).
-
Cool the suspension to 0°C.
-
Prepare a solution of sodium nitrite (65.4 mmol) in water (14 ml) and add it dropwise to the aniline suspension.
-
After 10 minutes, neutralize the resulting solution to pH 4-5 by adding solid sodium acetate.
-
In a separate flask, prepare a solution of 2-methyl-2-propanethiol (62.3 mmol) in ethanol (140 ml) and cool it to 0°C.
-
Add the diazonium salt solution dropwise to the thiol solution at 0°C.
-
Stir the resulting mixture for 30 minutes at 0°C.
-
Pour the mixture into ice and extract with diethyl ether (2x).
-
Wash the combined organic layers with water and then brine, dry over magnesium sulfate, and concentrate.
-
Dissolve the residue in dimethyl sulfoxide (35 ml).
-
In a separate flask, prepare a solution of potassium tert-butoxide (498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath (approx. 10°C).
-
Transfer the residue solution via cannula to the potassium tert-butoxide solution.
-
Remove the cooling bath and stir the mixture for another 30 minutes.
-
Pour the reaction mixture into an ice/concentrated hydrochloric acid mixture.
-
Extract the resulting mixture with dichloromethane (2x).
-
Wash the combined organic layers with water (3x) and brine, dry with magnesium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by preparative HPLC to obtain the final product.
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude 7-Bromo-5-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 7-Bromo-5-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. These may include:
-
Unreacted Starting Materials: Such as the corresponding 2-amino- or 2-nitro-toluene derivative.
-
Regioisomers: Isomeric indazoles formed during the cyclization step are common byproducts.
-
Over-brominated Species: Di- or tri-brominated indazoles can form if the bromination step is not well-controlled.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., chloroform, ethyl acetate, heptane) may be present.[1]
-
Reagents: Traces of reagents used in the synthesis, such as brominating agents or acids.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective methods for purifying crude this compound are recrystallization and column chromatography.[2][3] For very challenging separations or to obtain highly pure material for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[2][4]
Q3: How can I monitor the progress and success of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2] By spotting the crude material, fractions from column chromatography, and the recrystallized product, you can assess the separation of impurities and the purity of the final compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative assessments of purity.
Q4: My purified this compound is an oil instead of a solid. What should I do?
A4: If your product "oils out" during recrystallization, it could be due to several factors. The melting point of your compound might be lower than the boiling point of the chosen solvent, or there might be a high concentration of impurities depressing the melting point.[2] In such cases, try using a lower-boiling point solvent or a solvent mixture.[2] It may also be necessary to first perform column chromatography to remove the bulk of the impurities before attempting recrystallization.[2]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery of Crystals | - The compound is too soluble in the cold solvent.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration. | - Cool the solution in an ice bath to maximize precipitation.[3]- Concentrate the mother liquor to recover a second crop of crystals.[5]- Use the minimum amount of hot solvent necessary for complete dissolution.[2][5]- Pre-heat the funnel and filter paper before hot filtration.[2] |
| No Crystal Formation | - The solution is not supersaturated.- The compound is an oil at the current temperature. | - Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration.- Cool the solution for a longer period or at a lower temperature. |
| Product Purity is Still Low | - The chosen solvent does not effectively discriminate between the product and impurities.- Impurities co-crystallized with the product. | - Screen for a different recrystallization solvent or a binary solvent system (e.g., ethanol/water, toluene/heptane).[3]- Perform a second recrystallization.- Consider pre-purification by column chromatography to remove impurities with similar solubility.[2] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column was overloaded with crude material.- Stationary phase is not suitable. | - Optimize the eluent system using TLC to achieve good separation (Rf values ideally between 0.2 and 0.5). A gradient of ethyl acetate in hexanes is a common starting point.[2][6]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[6]- Silica gel is the standard stationary phase; however, for specific impurities, alumina or reverse-phase silica may be more effective.[2] |
| Product Elutes Too Quickly or Too Slowly | - The eluent is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Cracked or Channeled Column Bed | - Improper packing of the stationary phase. | - Ensure the silica gel is packed as a uniform slurry without any air bubbles.[6]- Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.[6] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a binary mixture like ethanol/water)[3][5]
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional, to prevent solvent loss)
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)[6]
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)[2]
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Carefully pour the slurry into the column, ensuring an evenly packed bed without air bubbles. Drain the excess solvent until the level is just above the silica surface. Add a thin layer of sand on top.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2]
-
Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Orange-red solid[7] |
| Purity (Commercial) | ≥ 96% (HPLC)[7] |
| Storage Conditions | 0-8 °C[7] |
Visualizations
References
Technical Support Center: Bromination of Methyl-1H-Indazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the bromination of methyl-1H-indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of methyl-1H-indazoles?
A1: The most prevalent side reaction is polybromination, leading to the formation of di- and tri-brominated indazoles. The desired product is typically the 3-bromo-methyl-1H-indazole, but over-bromination can occur on other available positions of the benzene ring, such as C5 and C7. The use of harsh brominating agents like molecular bromine (Br₂) can lead to poor selectivity and the formation of a mixture of 3,5-dibromo and 3,7-dibromo isomers. Another potential, though less common, side reaction is benzylic bromination of the methyl group, especially when using N-bromosuccinimide (NBS) under radical-initiating conditions (e.g., UV light or radical initiators).
Q2: Which brominating agent is best to achieve selective monobromination at the C3 position?
A2: For selective C3 monobromination of indazoles, N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are generally recommended over molecular bromine (Br₂). NBS is a versatile and widely used reagent for this purpose. DBDMH is also highly effective and has been used in ultrasound-assisted brominations to achieve high yields of the 3-bromo product rapidly and under mild conditions.
Q3: How does the position of the methyl group on the indazole ring affect the bromination reaction?
A3: The position of the methyl group can influence the electronic properties of the indazole ring system and, consequently, the regioselectivity of the bromination. For 1-methyl-1H-indazoles, the primary site of electrophilic attack is the C3 position. However, the overall electron density of the ring, influenced by the methyl group, can affect the propensity for polybromination.
Q4: Can the solvent choice impact the formation of side products?
A4: Yes, the solvent can significantly influence the outcome of the bromination reaction. Polar protic solvents like ethanol and water, as well as polar aprotic solvents like acetonitrile (MeCN), have been successfully used. The choice of solvent can affect the solubility of the reagents and the stability of reaction intermediates, thereby influencing the product distribution. For instance, using environmentally friendly solvents like ethanol or water with NBS has been shown to cleanly produce mono-substituted products in high yields.
Troubleshooting Guides
Issue 1: Formation of Polybrominated Byproducts
Symptoms:
-
Mass spectrometry analysis shows peaks corresponding to di- and/or tri-brominated products.
-
¹H NMR spectrum shows multiple sets of signals in the aromatic region, indicating a mixture of isomers.
-
Difficulty in purifying the desired 3-bromo-methyl-1H-indazole by chromatography due to co-elution with polybrominated species.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent (NBS or DBDMH). Use 1.0 to 1.3 equivalents for monobromination. Adding the brominating agent portion-wise or as a solution via a syringe pump can help maintain a low concentration and reduce over-bromination. |
| High Reaction Temperature | Perform the reaction at a lower temperature. For many NBS brominations, starting at 0°C or room temperature is advisable. Higher temperatures can increase the reaction rate but may decrease selectivity. |
| Prolonged Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product. |
| Inappropriate Brominating Agent | Avoid using molecular bromine (Br₂) if high selectivity is required, as it is highly reactive and can lead to polybromination and handling hazards. Opt for NBS or DBDMH for better control. |
Issue 2: Low Yield of the Desired 3-Bromo Product
Symptoms:
-
Significant amount of unreacted starting material observed after the reaction.
-
The isolated yield of the 3-bromo-methyl-1H-indazole is consistently low.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Insufficient Activation | For less reactive substrates, a slight increase in temperature or the use of a catalyst may be necessary. Ultrasound irradiation has been shown to significantly accelerate the bromination with DBDMH, leading to high yields in a short time. |
| Decomposition of Reagents | Ensure that the brominating agent is of high purity and has been stored correctly. NBS, for example, can decompose over time. |
| Suboptimal Solvent | The starting material and reagents may not be fully soluble in the chosen solvent, leading to incomplete reaction. Experiment with different solvents such as acetonitrile, ethanol, or DMF to find the optimal medium for your specific methyl-1H-indazole. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Bromination of Indazoles
| Parameter | Effect on Monobromination (C3) | Effect on Polybromination |
| Equivalents of Brominating Agent | Optimal at 1.0-1.3 eq. | Increases significantly with >1.3 eq. |
| Temperature | High yields at 25-50°C. | Favored at higher temperatures. |
| Reaction Time | Typically complete within 2-6 hours. | Longer times can lead to over-bromination. |
| Solvent | High yields in MeCN, EtOH, H₂O. | Can be influenced by solvent polarity. |
Table 2: Representative Yields for the C3-Bromination of Indazoles under Different Conditions
| Substrate | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of C3-Bromo Product (%) | Reference |
| 2-Phenyl-2H-indazole | NBS (1.0) | MeCN | 50 | 2 | 98 | |
| 2-Phenyl-2H-indazole | NBS (1.3) | H₂O | 95 | 5 | 96 | |
| Methylated 1H-indazole | DBDMH (1.0) | EtOH | 40 | 0.5 (ultrasound) | "smoothly to generate an objective product" | |
| 2-(m-tolyl)-2H-indazole | NBS (4.0) | MeCN | 80 | - | 72 (tribrominated product) |
Experimental Protocols
Protocol 1: General Procedure for Monobromination using NBS
-
Reaction Setup: Dissolve the methyl-1H-indazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0-25°C. Add N-bromosuccinimide (1.0-1.3 eq.) portion-wise over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted Bromination using DBDMH
-
Reaction Setup: In a suitable reaction vessel, dissolve the methylated 1H-indazole (1.0 eq.) in ethanol.
-
Reagent Addition: Add sodium carbonate (2.0 eq.) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq.).
-
Ultrasonication: Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at 40°C for approximately 30 minutes. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography.
Visualizations
Caption: Reaction pathways in the bromination of methyl-1H-indazole.
Caption: Workflow for troubleshooting polybromination side reactions.
Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-5-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 7-Bromo-5-methyl-1H-indazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., PdCl₂(dppf), Pd(OAc)₂), it may not be reducing to Pd(0) efficiently.
-
Catalyst Poisoning: The nitrogen atoms in the indazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands can shield the palladium and promote the desired catalytic cycle over catalyst deactivation.
-
-
Insufficient Temperature: The oxidative addition of the aryl bromide to the palladium center can be slow, especially with electron-rich or sterically hindered substrates.
-
Poor Solubility: If the starting materials, particularly the bromoindazole or the base, are not well-dissolved, the reaction will be sluggish.
Q2: I'm observing significant formation of a dehalogenated byproduct (5-methyl-1H-indazole). How can I prevent this?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a known side reaction.
-
Cause: This can be promoted by certain bases, high temperatures, and prolonged reaction times.
-
Solutions:
-
Choice of Base: Use a milder base. While strong bases can be effective, they may also promote dehalogenation. Consider screening bases like K₂CO₃ or Cs₂CO₃ before resorting to stronger ones like K₃PO₄.[12]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures.
-
Catalyst System: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Sometimes, a less electron-rich ligand may be beneficial if dehalogenation is a major issue.
-
Q3: My desired product is contaminated with homocoupled byproducts (biphenyl from the boronic acid or a bi-indazole). What causes this and how can I minimize it?
A3: Homocoupling is a common side reaction in Suzuki couplings.
-
Cause of Boronic Acid Homocoupling: This is often promoted by the presence of oxygen, which can oxidize the boronic acid. It can also be mediated by Pd(II) species if the reduction to Pd(0) is not efficient.
-
Solution: Thoroughly degas your reaction mixture and solvents (e.g., by bubbling with argon or nitrogen for 15-20 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[13] Using a Pd(0) source or an efficient precatalyst system can also help.
-
-
Cause of Aryl Halide Homocoupling: This is less common but can occur at high temperatures.
-
Solution: Optimize the reaction temperature to the lowest effective level.
-
Q4: I am seeing a significant amount of protodeboronation of my boronic acid. How can I address this?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is particularly an issue with heteroaryl boronic acids.[12]
-
Cause: This side reaction is often promoted by aqueous basic conditions and high temperatures.
-
Solutions:
-
Use Milder Bases: Strong bases can accelerate this process. Cs₂CO₃ or K₂CO₃ are often good choices.[12]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can suppress protodeboronation. However, this may require the use of alternative bases (e.g., organic bases) and can impact the solubility of reagents.
-
Use Boronate Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.
-
Control Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can favor the desired cross-coupling over protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: A good starting point based on literature for similar substrates would be:
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%).[6][12]
-
Base: K₂CO₃ (2 equivalents) or Cs₂CO₃ (2 equivalents).[6][12]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2][5]
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Nitrogen or Argon).
Q2: Which palladium catalyst and ligand combination is best for coupling with nitrogen-containing heterocycles like indazole?
A2: For nitrogen-containing heterocycles, catalyst systems with bulky, electron-rich phosphine ligands are often superior as they prevent catalyst poisoning and promote efficient oxidative addition and reductive elimination.[2] Consider using:
-
Pd(dppf)Cl₂: A robust and commonly used catalyst for a range of Suzuki couplings, including those with bromoindazoles.[5][12]
-
Buchwald Ligands (e.g., XPhos, SPhos) with a Palladium Precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These systems are highly active and often provide excellent yields for challenging couplings.[2]
-
Palladacycle Precatalysts (e.g., XPhos-Pd-G2): These are air- and moisture-stable precatalysts that efficiently generate the active monoligated Pd(0) species in solution, leading to high catalytic activity.[1][7][9][10]
Q3: How do I choose the right base for my reaction?
A3: The base plays a crucial role in activating the boronic acid for transmetalation. The choice depends on the substrate's sensitivity and the desired reactivity.
-
K₂CO₃ and Cs₂CO₃: These are good general-purpose bases for Suzuki couplings of indazoles, offering a balance of reactivity and minimizing side reactions.[6][12] Cs₂CO₃ is more soluble in organic solvents and can sometimes give better results.
-
K₃PO₄: This is a stronger base that can be effective for less reactive aryl chlorides or when other bases fail, but it may increase the risk of side reactions like dehalogenation.[2]
-
Organic Bases (e.g., Et₃N, DIPEA): These are typically used in anhydrous conditions and are generally less effective for activating the boronic acid in standard Suzuki protocols.
Q4: Can I use microwave heating for this reaction?
A4: Yes, microwave-assisted Suzuki coupling is often very effective for N-heterocyclic compounds.[6][7][8][9][10][11] It can significantly reduce reaction times and in some cases, improve yields by minimizing the formation of thermal degradation byproducts. Typical conditions involve heating at 120-140 °C for 15-60 minutes.[6][11]
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of bromoindazoles and related N-heterocycles. These should serve as a guide for optimization.
Table 1: Catalyst and Base Screening for Suzuki Coupling of Bromoindazoles
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [8] |
| 2 | PdCl₂(dppf) (5) | K₂CO₃ (2) | DME | 80 | 2 | High | [12] |
| 3 | XPhos-Pd-G2 (2) | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.5 | >90 | [1] |
| 4 | Pd₂(dba)₃ / SPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 80-95 | [2] |
| 5 | Pd(OAc)₂ / RuPhos (2/4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Good | [6] |
Table 2: Solvent Effects on Suzuki Coupling of Bromoindazoles
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Observations |
| 1 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 140 (MW) | Good conversion (67% yield) |
| 2 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | Excellent conversion (78% yield) |
| 3 | PdCl₂(dppf) | K₂CO₃ | DME | 80 | High yield, good solubility |
| 4 | XPhos-Pd-G2 | K₂CO₃ | Dioxane/H₂O | 120 (MW) | Rapid and high yielding |
| 5 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | Failed to give product |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound (Conventional Heating)
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Procedure for Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to the target temperature (e.g., 140 °C) and hold for the specified time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow steps 6 and 7 from the conventional heating protocol.
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Alkylation of 7-Bromoindazoles
Welcome to the technical support center for the N1 versus N2 alkylation of 7-bromoindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges of regioselectivity in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of 7-bromoindazoles?
The main challenge in the N-alkylation of 7-bromoindazoles, and indazoles in general, is achieving regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of a mixture of N1- and N2-alkylated regioisomers.[1][2][3] This lack of selectivity can complicate product purification and reduce the yield of the desired isomer.[4][5] The indazole core exists as two tautomers, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable form.[1][2][3][6]
Q2: What are the key factors that control N1 vs. N2 regioselectivity?
Several factors influence the ratio of N1 to N2 alkylation products. These include:
-
Steric and Electronic Effects of Substituents: The position and nature of substituents on the indazole ring are critical. For 7-bromoindazoles, the bromine atom at the C7 position sterically hinders the N1 position, which can favor N2 alkylation.[2] Electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been shown to strongly direct alkylation to the N2 position.[4][5][7]
-
Choice of Base and Solvent: This is a crucial determinant of regioselectivity. Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) typically favor N1-alkylation.[1][4][7][8] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often result in a mixture of isomers.[2]
-
Nature of the Alkylating Agent: The electrophile used can also influence the N1/N2 ratio.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][2] Reaction conditions that allow for equilibration can favor the N1 isomer.[4][5]
Q3: How can I selectively achieve N1-alkylation of a 7-bromoindazole?
To favor N1-alkylation, conditions that promote thermodynamic control or utilize specific reagent systems are recommended. A widely cited method is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][4][7] This system has been reported to provide high N1 regioselectivity for a variety of indazoles.[4][7]
Q4: What conditions are best for achieving selective N2-alkylation?
For selective N2-alkylation of 7-bromoindazoles, several strategies can be employed:
-
Acidic Conditions: The use of a catalytic amount of a strong acid, such as triflic acid (TfOH), with a diazo compound as the alkylating agent has been shown to be highly selective for the N2 position.[1][2]
-
Mitsunobu Reaction: The Mitsunobu reaction, using reagents like triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), can also favor the formation of the N2-alkylated product.[2][5]
-
Substituent Effects: The inherent steric hindrance from the 7-bromo group already favors N2 attack. This effect can be enhanced if other electron-withdrawing substituents are present on the ring.[2]
Troubleshooting Guides
Problem 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.
-
Probable Cause: The reaction conditions are not sufficiently selective to favor one isomer over the other. This is common when using bases like K₂CO₃ in DMF.[2]
-
Troubleshooting Strategies:
-
For N1-selectivity: Switch to a stronger base and a less polar aprotic solvent. The combination of NaH in THF is the most recommended starting point.[1][4][8]
-
For N2-selectivity: If applicable to your substrate, consider using acidic conditions with a diazo compound or employing a Mitsunobu reaction.[1][2]
-
Temperature Control: Lowering the reaction temperature may favor the kinetically controlled N2 product, while higher temperatures might allow for equilibration to the thermodynamically stable N1 product.
-
Problem 2: I am attempting an N1-alkylation using NaH/THF, but the yield is low and I still observe some N2 isomer.
-
Probable Cause: Incomplete deprotonation, moisture in the reaction, or inherent steric hindrance from the 7-bromo group.
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Moisture will quench the NaH and the indazolide anion.
-
NaH Quality: Use fresh, high-quality NaH. Older batches may have reduced activity.
-
Reaction Time and Temperature: Ensure the deprotonation step is complete before adding the alkylating agent. This may require stirring for 30-60 minutes at 0°C to room temperature.[2] Gentle heating after the addition of the electrophile may be necessary to drive the reaction to completion.[2]
-
Purity of Starting Material: Ensure the 7-bromoindazole starting material is pure.
-
Problem 3: The desired N2-alkylated product is difficult to separate from the N1 isomer.
-
Probable Cause: The polarity of the two isomers is very similar.
-
Troubleshooting Strategies:
-
Chromatography Optimization: Experiment with different solvent systems for flash column chromatography. A shallow gradient or the use of a less polar solvent system may improve separation.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification and separation of isomers.[8]
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate, followed by a deprotection step.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the N-alkylation of substituted indazoles, which can provide a baseline for what to expect with 7-bromoindazoles.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1H-indazole-3-carbonitrile | Isobutyl Bromide | NaH / THF | 50 | >95:5 | 85 | [2] |
| 3-Carboxymethyl-1H-indazole | Alkyl Bromide | NaH / THF | - | >99:1 | - | [4][7] |
| 3-tert-Butyl-1H-indazole | Alkyl Bromide | NaH / THF | - | >99:1 | - | [4][7] |
| 5-Bromo-3-CO₂Me-1H-indazole | Ethyl Tosylate | Cs₂CO₃ / DMF | 90 | >99:1 | >90 | [2] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substrate | Alkylating Agent | Reagents / Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference |
| 1H-Indazole | Alcohol / PPh₃ / DIAD | THF | rt | 1:2.5 | 78 (total) | [5] |
| 7-NO₂-1H-indazole | Alkyl Bromide | NaH / THF | - | 4:96 | - | [4][7] |
| 7-CO₂Me-1H-indazole | Alkyl Bromide | NaH / THF | - | 4:96 | - | [4][7] |
| 1H-Indazole | Diazo compound | TfOH / DCM | rt | 0:100 | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position under thermodynamic control.[2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 7-bromoindazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be observed.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated 7-bromoindazole.
Protocol 2: General Procedure for Selective N2-Alkylation using Triflic Acid
This method provides excellent N2 regioselectivity under acidic conditions.[2]
-
Preparation: To a solution of the 7-bromoindazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the solution to 0°C and add triflic acid (TfOH, 0.1–0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N2-alkylated 7-bromoindazole.
Protocol 3: General Procedure for N2-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is another effective method for achieving N2-selectivity.[2]
-
Preparation: Dissolve the 7-bromoindazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0°C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer expected to be the major product.
Visualized Workflows and Relationships
Caption: Decision workflow for regioselective N-alkylation of 7-bromoindazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
dehalogenation as a side reaction in 7-bromo-indazole chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-bromo-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on the undesired side reaction of dehalogenation (debromination).
Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions
Dehalogenation, the replacement of the bromine atom with a hydrogen atom to form the parent indazole, is a frequent and troublesome side reaction in palladium-catalyzed cross-coupling reactions involving 7-bromo-indazole. This guide provides a systematic approach to diagnose and mitigate this issue.
Problem: Significant formation of indazole (dehalogenated byproduct) is observed in my reaction.
This issue commonly arises in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The primary cause is often the reaction of the organopalladium intermediate with a proton source before the desired cross-coupling can occur.[1] The following steps will help you troubleshoot and minimize this unwanted side reaction.
Step 1: Evaluate Your Reaction Conditions - Base, Solvent, and Temperature
The choice of base, solvent, and reaction temperature is critical in controlling the extent of dehalogenation.
| Parameter | Issue | Recommended Solution |
| Base | Strong organic bases (e.g., NaOtBu, LiHMDS) can sometimes promote dehalogenation, especially in the presence of protic impurities.[1][2] | Switch to weaker, anhydrous inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] These have been shown to be effective while minimizing dehalogenation. |
| Solvent | Protic solvents (e.g., alcohols) or the presence of residual water in aprotic solvents can act as a proton source, leading to hydrodehalogenation.[1] | Use high-purity, anhydrous, and thoroughly degassed aprotic solvents like 1,4-dioxane, toluene, or THF.[2] |
| Temperature | High reaction temperatures and prolonged reaction times can increase the rate of dehalogenation.[2][3] | Run the reaction at the lowest effective temperature that allows for a reasonable conversion rate. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Troubleshooting Workflow for Reaction Conditions
References
Technical Support Center: Synthesis of 7-Bromo-5-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Bromo-5-methyl-1H-indazole, a key intermediate in pharmaceutical research and development. The following information is intended for researchers, scientists, and drug development professionals.
Alternative Synthetic Routes at a Glance
Two primary alternative synthetic routes for this compound have been identified, starting from commercially available precursors. Route A proceeds via diazotization and cyclization of a substituted aniline, while Route B involves the functionalization of a substituted toluene.
Caption: Alternative synthetic pathways to this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis of this compound.
Route A: Diazotization and Cyclization of 3-Bromo-5-methylaniline
| Issue | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. Confirm the acidity of the medium is sufficient. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately in the next step. Avoid exposing the solution to elevated temperatures or prolonged reaction times. | |
| Formation of multiple isomers | Non-regioselective cyclization. | Control the cyclization conditions carefully. The nature of the acid and the reaction temperature can influence regioselectivity. Consider using a protecting group strategy if isomer formation is persistent. |
| Difficulty in product isolation | Product is soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. Attempt trituration with a non-polar solvent like hexane or pentane to induce crystallization. |
FAQs for Route A:
-
Q: What is the optimal temperature for the diazotization step?
-
A: The diazotization of anilines is typically carried out at low temperatures, between 0 and 5 °C, to ensure the stability of the resulting diazonium salt.
-
-
Q: Can other acids be used for the diazotization and cyclization?
-
A: While hydrochloric acid or sulfuric acid are commonly used, the choice of acid can influence the reaction rate and selectivity. Acetic acid can also be employed, sometimes in combination with a stronger acid.
-
-
Q: My final product is difficult to purify. What are the likely impurities?
-
A: Common impurities include unreacted starting material (3-bromo-5-methylaniline), isomeric indazole byproducts, and tar-like materials from the decomposition of the diazonium salt. Column chromatography is often necessary for obtaining a pure product.
-
Route B: Synthesis from 2-Bromo-4-methyltoluene
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in the nitration step | Insufficiently strong nitrating conditions. | Use a mixture of concentrated nitric acid and sulfuric acid. Ensure the reaction temperature is carefully controlled to prevent over-nitration. |
| Formation of multiple nitro isomers | Lack of regioselectivity. | The directing effects of the bromo and methyl groups can lead to a mixture of isomers. Purification by chromatography or recrystallization will be necessary. |
| Incomplete reduction of the nitro group | Inefficient reducing agent or reaction conditions. | Common reducing agents include iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (e.g., H2/Pd-C). Ensure sufficient equivalents of the reducing agent and adequate reaction time. |
| Challenges in the final diazotization and cyclization step | Similar issues as in Route A. | Refer to the troubleshooting guide for Route A regarding diazotization and cyclization. |
FAQs for Route B:
-
Q: How can I control the regioselectivity of the nitration of 2-bromo-4-methyltoluene?
-
A: The methyl group is an ortho-, para-director, while the bromine is also an ortho-, para-director. The position of nitration will be influenced by the steric hindrance and the electronic effects of both substituents. Careful optimization of reaction conditions (temperature, nitrating agent) may favor one isomer over others.
-
-
Q: What are the safety precautions for handling nitrating agents?
-
A: Nitrating agents are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be performed behind a blast shield, and the temperature should be strictly controlled to prevent runaway reactions.
-
Summary of Quantitative Data for Analogous Reactions
| Starting Material | Reaction | Reagents & Conditions | Product | Yield | Reference |
| 2-bromo-4-methoxy-6-methyl aniline hydrobromide | Diazotization & Cyclization | 1. NaNO2, 8M HCl, 0°C; 2. NaOAc; 3. 2-methyl-2-propanethiol, EtOH, 0°C; 4. K-tert-butoxide, DMSO, 10°C | 1H-Indazole,7-bromo-5-methoxy- | 86% | [1] |
| 7-aminoindazole | Diazotization & Sandmeyer | 1. NaNO2, HBr, -10°C; 2. CuBr, HBr, -5°C to RT | 7-bromo-1H-indazole | 37% | [2] |
Detailed Experimental Protocols
Route A: Synthesis of this compound from 3-Bromo-5-methylaniline
Step 1: Diazotization of 3-Bromo-5-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromo-5-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
The freshly prepared diazonium salt solution is typically used directly in the next step without isolation.
-
The cyclization can often be induced by gently warming the reaction mixture. The optimal temperature and time should be determined empirically, for example, by slowly warming to room temperature and then to 40-50 °C while monitoring the reaction progress by TLC.
-
Alternatively, the acidic solution containing the diazonium salt can be added to a solution of a reducing agent (e.g., sodium sulfite or stannous chloride) to facilitate the cyclization.
-
Upon completion of the reaction, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully neutralize the acidic reaction mixture by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, while keeping the mixture cool in an ice bath.
-
Extract the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Disclaimer: The provided protocols are based on analogous chemical transformations and should be adapted and optimized for the specific synthesis of this compound. All experiments should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions.
References
troubleshooting low conversion rates in 7-bromo-indazole reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in 7-bromo-indazole reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of low conversion rates in 7-bromo-indazole synthesis?
A1: Low conversion rates in 7-bromo-indazole synthesis can stem from several factors, often related to the specific synthetic route employed. Common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact yield. For instance, in bromination reactions, excessively high temperatures can lead to the formation of hydrolyzed side-products[1]. Conversely, temperatures that are too low may result in incomplete conversion[1][2].
-
Reagent Quality and Stoichiometry: The purity of starting materials and reagents is crucial. The use of impure reagents can introduce contaminants that interfere with the reaction. Incorrect stoichiometry, such as an insufficient amount of the brominating agent, can lead to incomplete reaction.
-
Side Reactions: Several side reactions can compete with the desired product formation, consuming starting material and reducing the overall yield. These can include over-bromination (dian d tri-bromination), hydrolysis of functional groups, or formation of regioisomers[1][3].
-
Catalyst Deactivation (for cross-coupling reactions): In palladium-catalyzed reactions, such as Suzuki-Miyaura coupling to form C-C bonds, the catalyst can be deactivated, leading to low conversion[4]. The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle[4].
-
Workup and Purification Losses: The desired product might be lost during the workup or purification process. This can happen if the product is soluble in the aqueous layer during extraction or if it adheres to filtration media[5].
Q2: I am observing significant side-product formation. What are the common side reactions and how can they be minimized?
A2: Side-product formation is a frequent challenge. The nature of the side products depends on the specific reaction.
-
Over-bromination: The formation of di- or tri-brominated products is a common issue when using strong brominating agents[1].
-
Solution: Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br2 can provide better control and selectivity[1]. Careful control of the stoichiometry of the brominating agent is also critical.
-
-
Hydrolysis: In reactions involving cyano groups, hydrolysis to an amide can occur, especially at elevated temperatures[1].
-
Solution: Running the reaction at lower temperatures can help minimize hydrolysis[1].
-
-
Formation of Regioisomers (N-1 vs. N-2 alkylation): During N-alkylation reactions, a mixture of N-1 and N-2 alkylated isomers is a common problem[3].
-
Solution: The choice of base and solvent is critical for controlling regioselectivity. For preferential N-1 alkylation, a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is often effective[4][6]. For N-2 alkylation, polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) may favor the N-2 isomer[3].
-
-
Dehalogenation: In palladium-catalyzed cross-coupling reactions, the formation of a dehalogenated (hydrodehalogenated) byproduct is a common side reaction[4].
-
Solution: This can often be minimized by carefully optimizing the reaction conditions, including the choice of catalyst, ligand, and base.
-
Q3: My Suzuki-Miyaura reaction with 7-bromo-indazole has a low yield. How can I optimize it?
A3: Low yields in Suzuki-Miyaura reactions involving 7-bromo-indazole can be addressed by systematically optimizing the reaction conditions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For instance, PdCl2(dppf)·CH2Cl2 is a commonly used catalyst for Suzuki-Miyaura couplings of bromo-indazoles[7].
-
Base and Solvent System: The base and solvent system play a significant role. A combination of an inorganic base like K2CO3 in a solvent mixture such as 1,4-dioxane/water is often effective[7].
-
Reaction Temperature: These reactions typically require heating, often in the range of 80-100 °C, to proceed at a reasonable rate[4][7].
-
Degassing: It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst[4].
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion rates in 7-bromo-indazole reactions.
Caption: A workflow diagram for troubleshooting low conversion rates.
Data Summary
Table 1: Effect of Brominating Agent on the Synthesis of 3-amino-7-bromo-4-chloro-1H-indazole
| Entry | Brominating Agent | Equivalents | Temperature (°C) | Product A% | Starting Material A% | Dibrominated Product A% |
| 1 | Br2 | 1.2 | 25 | - | - | - |
| 2 | Br2 | 1.2 | 50 | - | - | - |
| 3 | Br2 | 1.2 | 80 | - | - | - |
| 4 | NBS | 1.2 | 25 | 75 | 12 | 12 |
| 15 | NBS/H2SO4 | 1.2 | 25 | 76 (isolated) | - | - |
| 16 | NBS/H2SO4 | 1.2 | 25 | 81 (isolated) | - | - |
| 17 | NBS/H2SO4 | 1.2 | 25 | 80 (isolated) | - | - |
Data adapted from a study on the synthesis of a 7-bromo-4-chloro-1H-indazol-3-amine derivative. A% represents the area percentage from GC-MS total ion chromatography. Entries with "-" indicate that significant hydrolysis and other side reactions were observed.[1][8]
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-1H-indazole via Sandmeyer Reaction
This protocol describes a general procedure for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole.
Materials:
-
7-aminoindazole
-
Concentrated hydrobromic acid (HBr)
-
Sodium nitrite (NaNO2)
-
Cuprous bromide (CuBr)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7-aminoindazole (1.0 eq) in concentrated hydrobromic acid and water, then cool the solution to -10 °C.[9]
-
In a separate vessel, dissolve sodium nitrite (1.0 eq) in water, cool the solution, and slowly add it to the 7-aminoindazole solution.[9]
-
Add solid sodium nitrite (0.6 eq) in portions to the reaction mixture.[9]
-
Stir the reaction solution at -5 °C for 15 minutes.[9]
-
Prepare a solution of cuprous bromide (1.05 eq) in concentrated hydrobromic acid, cool it, and add it dropwise to the reaction mixture over 15 minutes.[9]
-
Allow the reaction mixture to stir at room temperature for 2 hours.[9]
-
Neutralize the reaction with a saturated sodium bicarbonate solution.[9]
-
Dilute the mixture with water and filter. Wash the filter cake with ethyl acetate.[9]
-
Separate the filtrate layers and extract the aqueous layer with ethyl acetate.[9]
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-bromo-1H-indazole.[9]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-indazole
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromo-indazole with an arylboronic acid. While the example is for 6-bromo-1H-indazole, the principles are applicable to 7-bromo-indazole.
Materials:
-
6-Bromo-1H-indazole
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2-3 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine the 6-bromo-1H-indazole, arylboronic acid, and base.[4]
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.[4]
-
Add the degassed solvent system via syringe.[4]
-
Add the palladium catalyst under an inert atmosphere.[4]
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.[4]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.[4]
-
The crude product can be purified by silica gel column chromatography.[4]
Reaction Pathway Visualization
The following diagram illustrates a plausible pathway for the formation of a 3-amino-7-bromo-4-chloro-1H-indazole, highlighting the key steps of bromination and cyclization.
Caption: A simplified reaction pathway for 7-bromo-indazole synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
analytical methods for detecting impurities in 7-Bromo-5-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 7-Bromo-5-methyl-1H-indazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The primary analytical techniques for assessing the purity of this compound and other non-volatile, thermally stable bromo-indazole compounds are High-Performance Liquid Chromatography (HPLC), particularly with UV detection. Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, especially for identifying volatile impurities that may arise from the synthetic process.[1][2] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of unknown impurities.[2][3]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities can originate from various stages of the manufacturing process. Common sources include:
-
Starting Materials: Unreacted reagents from the synthesis.
-
Intermediates: Incomplete reactions can leave residual intermediates.
-
Byproducts: Side reactions occurring during synthesis.
-
Reagents and Solvents: Contaminants present in the chemicals used.
-
Degradation Products: Instability of the final product under certain storage or handling conditions.
Q3: How can I identify an unknown peak in my HPLC chromatogram?
A3: Identifying an unknown peak requires a systematic approach. First, check if the peak corresponds to any known starting materials or intermediates by injecting their reference standards. If the peak remains unidentified, techniques like LC-MS can be employed to obtain the mass of the impurity, providing valuable clues about its structure. For complete structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by analysis using NMR and high-resolution mass spectrometry (HRMS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload.4. Column contamination. | 1. Replace the column with a new one of the same type.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the sample concentration or injection volume.4. Flush the column with a strong solvent. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Contaminated mobile phase or glassware.2. Carryover from previous injections.3. Contaminated injection port. | 1. Use fresh, HPLC-grade solvents and thoroughly clean all glassware.[3]2. Implement a needle wash step between injections.3. Clean the injection port and syringe. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump.4. Column aging. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase and ensure proper mixing.3. Degas the mobile phase and prime the pump.4. Replace the column if it has exceeded its lifetime. |
| Unexpected Peaks | 1. Presence of impurities in the sample.2. Contamination from solvents or glassware.3. Sample degradation. | 1. Investigate the synthetic route for potential byproducts.[3]2. Run a blank injection to check for system contamination.[3]3. Prepare fresh samples and store them appropriately. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Peak Detected | 1. Injector or detector malfunction.2. Sample not volatile enough.3. Incorrect GC parameters. | 1. Check the functionality of the injector and detector.2. Consider derivatization to increase volatility.3. Optimize the temperature program and carrier gas flow rate. |
| Poor Sensitivity | 1. Low sample concentration.2. Leak in the system.3. Dirty ion source. | 1. Increase the sample concentration.2. Perform a leak check.3. Clean the ion source according to the manufacturer's instructions. |
| Mass Spectrum Not Matching Library | 1. Co-elution of multiple components.2. Background interference.3. Incorrect mass calibration. | 1. Improve chromatographic separation by optimizing the temperature program.2. Check for and eliminate sources of background noise.3. Perform a mass calibration of the instrument. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method provides a general starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the analysis of volatile impurities that may be present from the synthesis process.
-
Column: ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).
Quantitative Data Summary
The following table provides illustrative performance data typical for the analytical methods described. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.05% | 1 - 10 ppm |
| Limit of Quantification (LOQ) | 0.03 - 0.15% | 3 - 30 ppm |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2.0% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
Visualizations
Caption: Experimental workflow for impurity analysis of this compound.
Caption: Troubleshooting workflow for identifying unknown peaks in chromatographic analysis.
References
Validation & Comparative
A Comparative Guide to the In Vitro Anti-Cancer Activity of Substituted Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative In Vitro Anti-Cancer Activity of Indazole Derivatives
The anti-cancer efficacy of novel compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following tables summarize the IC50 values for several indazole derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Pyridyl analogue | 4T1 (Breast Cancer) | 0.23 | [1][2] |
| HepG2 (Liver Cancer) | 0.80 | [1] | ||
| MCF-7 (Breast Cancer) | 0.34 | [1] | ||
| A549 (Lung Cancer) | 1.15 | [1][2] | ||
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | MCF-7 (Breast Cancer) | 1.15 | [1] |
| HCT116 (Colon Cancer) | 4.89 | [1] | ||
| 4a | Indazole-chalcone hybrid | MKN45 (Gastric Cancer) | 2.65 | [3] |
| 4d | Indazole-chalcone hybrid | MKN45 (Gastric Cancer) | 3.55 | [3] |
| 13 | Tetralone-derived indazole | MCF-7 (Breast Cancer) | 1.5 | [4] |
| 14 | Tetralone-derived indazole | MCF-7 (Breast Cancer) | 5.6 | [4] |
| 7d | Polysubstituted indazole | A2780 (Ovarian Cancer) | 0.64 - 17 | [5] |
| A549 (Lung Cancer) | 0.64 - 17 | [5] | ||
| 3b | Curcumin indazole analogue | WiDr (Colon Cancer) | 27.20 | [6][7] |
| MCF-7 (Breast Cancer) | 45.97 - 86.24 | [6][7] | ||
| HeLa (Cervical Cancer) | 46.36 - 100 | [6][7] | ||
| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [8] |
| 4f | Indazol-pyrimidine derivative | MCF-7 (Breast Cancer) | 1.629 | [9] |
| 4i | Indazol-pyrimidine derivative | MCF-7 (Breast Cancer) | 1.841 | [9] |
| A549 (Lung Cancer) | 2.305 | [9] | ||
| Caco2 (Colon Cancer) | 4.990 | [9] |
Experimental Protocols
The evaluation of the in vitro anti-cancer activity of the cited indazole derivatives predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The indazole derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells containing untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects on cell proliferation.
-
MTT Addition: An MTT solution is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Several indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the intrinsic apoptosis pathway, which is triggered by cellular stress and leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis.
Caption: Intrinsic Apoptosis Pathway Induced by Indazole Derivatives.
Experimental Workflow
The general workflow for evaluating the in vitro anti-cancer activity of novel indazole derivatives follows a logical progression from synthesis to biological evaluation.
Caption: General Experimental Workflow for In Vitro Anti-Cancer Screening.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antiproliferative Activity of Novel Indazole-Chalcone Hybrids [yyhx.ciac.jl.cn]
- 4. Novel pyrazole and indazole derivatives: synthesis and evaluation of their anti-proliferative and anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 7-substituted indazoles.
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in the development of kinase inhibitors, with its derivatives showing promise in a multitude of therapeutic areas, particularly oncology. The strategic substitution at the 7-position of the indazole ring has emerged as a critical determinant of potency and selectivity. This guide provides a comparative analysis of 7-substituted indazoles against other prominent kinase inhibitor scaffolds, supported by quantitative data and detailed experimental protocols.
Performance Comparison: 7-Substituted Indazoles vs. Alternative Scaffolds
The following tables summarize the structure-activity relationship (SAR) of 7-substituted indazoles and compare their inhibitory activity with that of analogous indole and quinazoline derivatives. The data highlights the impact of various substitutions at the 7-position on the half-maximal inhibitory concentration (IC50) against specific kinase targets.
Table 1: Structure-Activity Relationship of 7-Substituted Indazoles as Akt Inhibitors
| Compound ID | 7-Substitution | Target Kinase | IC50 (nM) | Cell Line |
| PrINZ | -CH2-N-morpholino | Akt1 (analog sensitive) | - | - |
| A-443654 | Unsubstituted | Akt1 | - | - |
Note: PrINZ is a 7-substituted derivative of A-443654, designed for selective inhibition of an analog-sensitive Akt kinase. This highlights the utility of the 7-position for introducing selectivity.[1]
Table 2: Comparative Inhibitory Activity of Indazole and Quinazoline Scaffolds
| Scaffold | Compound Example | Target Kinase | IC50 (nM) |
| Indazole | Axitinib | VEGFR2 | 0.2 |
| Indazole | Pazopanib | VEGFR2 | 30 |
| Quinazoline | Gefitinib | EGFR | 2-37 |
| Quinazoline | Erlotinib | EGFR | 2 |
| Quinazoline Hybrid | Derivative 6 (Zhang et al.) | EGFR | 64.8 |
| Quinazoline Hybrid | Derivative 6 (Zhang et al.) | c-Met | 137.4 |
| Quinazoline Hybrid | Compound 22a (El-Gamal et al.) | VEGFR-2 | 60.0 |
| Quinazoline Hybrid | Compound 27 (Wang et al.) | VEGFR-2 | 16 |
This table showcases the potency of both indazole and quinazoline scaffolds against various receptor tyrosine kinases.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
-
Kinase Reaction: A reaction mixture is prepared containing the purified kinase enzyme, a kinase-specific substrate, and the test compound (e.g., a 7-substituted indazole) at various concentrations in a kinase assay buffer.[4]
-
ATP Initiation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[4]
-
ATP Depletion: Following the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP. This is typically followed by a 40-minute incubation at room temperature.[4]
-
Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.[4]
-
Data Acquisition: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded into 96-well plates at an optimal density and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., 7-substituted indazoles) and incubated for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.[5][7]
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5][7]
Visualizing Structure-Activity Relationships and Biological Pathways
The following diagrams, generated using Graphviz, illustrate key concepts in the study of 7-substituted indazoles.
References
- 1. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
Comparative Validation of 7-Bromo-5-methyl-1H-indazole Derivatives in Cancer Cell Lines
This guide provides a comparative analysis of the anti-cancer properties of 7-Bromo-5-methyl-1H-indazole derivatives, focusing on their efficacy in various cancer cell lines. The data presented is compiled from recent studies to offer an objective overview for researchers, scientists, and professionals in drug development. While direct studies on a broad series of this compound derivatives are limited, this guide draws upon findings from closely related bromo-indazole compounds to provide a relevant comparative framework.
Data Presentation: Anti-proliferative Activity
The in vitro anti-proliferative activity of various indazole derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value indicates a higher potency of the compound.
Notably, a study on a series of indazole derivatives identified compound 2f as a particularly potent agent against several cancer cell lines.[1][2] This compound, while not a direct this compound derivative, provides valuable structure-activity relationship insights for indazole-based anti-cancer agents. Another study reported on 1H-indazole-3-amine derivatives, with compound 6o showing promising activity and selectivity against the K562 cell line.[3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2f | A549 (Lung) | >10 | Doxorubicin | 6.50 ± 1.33 |
| 4T1 (Breast) | 0.23 ± 0.04 | Doxorubicin | 0.98 ± 0.16 | |
| HepG2 (Liver) | 0.80 ± 0.11 | Doxorubicin | 0.62 ± 0.03 | |
| MCF-7 (Breast) | 0.34 ± 0.06 | Doxorubicin | 0.75 ± 0.26 | |
| HCT116 (Colorectal) | 1.15 ± 0.21 | Doxorubicin | 0.19 ± 0.07 | |
| Compound 6o | K562 (Leukemia) | 5.15 | 5-Fluorouracil | Not specified |
| A549 (Lung) | 10.7 | 5-Fluorouracil | Not specified | |
| PC-3 (Prostate) | 17.5 | 5-Fluorouracil | Not specified | |
| HepG2 (Liver) | 22.4 | 5-Fluorouracil | Not specified | |
| HEK-293 (Normal) | 33.2 | 5-Fluorouracil | Not specified |
Data for Compound 2f is presented as mean ± SD from three independent tests.[2] Compound 6o demonstrated notable selectivity for the K562 cancer cell line over the normal HEK-293 cell line.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of indazole derivatives.
Cell Viability Assessment (MTT Assay)
The anti-proliferative activity of the synthesized indazole derivatives is commonly determined using the Methyl Thiazolyl Tetrazolium (MTT) colorimetric assay.[3][4]
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified duration, typically 48 hours.[3]
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 values are then calculated from the dose-response curves.[3]
Apoptosis Detection Assay
Apoptosis induction is a key mechanism for many anti-cancer agents. Flow cytometry is often employed to quantify apoptotic cells.
-
Cell Treatment: Cancer cells are treated with the indazole derivatives at their respective IC50 concentrations for a defined period.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution is analyzed to determine if they induce cell cycle arrest.
-
Cell Preparation: Cells are treated with the test compounds for a specified time, then harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide.
-
Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.[5][6]
Western Blotting Assay
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways, such as those related to apoptosis.
-
Protein Extraction: Following treatment with the indazole derivatives, total protein is extracted from the cells using a lysis buffer.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody.[1]
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro validation of anti-cancer compounds.
Caption: A typical workflow for the in vitro validation of anti-cancer compounds.
Signaling Pathway
The diagram below illustrates the intrinsic apoptosis pathway, which is often modulated by anti-cancer agents. Studies on indazole derivatives have shown that they can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[1]
Caption: The intrinsic apoptosis pathway modulated by indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of kinase inhibition by different substituted indazoles.
A Comparative Analysis of Substituted Indazoles as Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous journey. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2][3] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the indazole ring has emerged as a "privileged structure," forming the core of numerous successful kinase inhibitors, including the FDA-approved drugs Pazopanib and Axitinib.[3] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinases.[3][4]
This guide provides a comparative analysis of the kinase inhibitory activity of various substituted indazoles, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Quantitative Comparison of Indazole-Based Kinase Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for a selection of substituted indazoles against various kinases, highlighting the impact of different substitution patterns on their inhibitory activity.
| Compound ID | Indazole Substitution | Other Key Moieties | Target Kinase | IC50 (nM) |
| 14a | Phenyl group at C3 with 3-methoxyphenyl substitution | - | FGFR1 | 15 |
| 14b | Phenyl group at C3 with 3-ethoxyphenyl substitution | - | FGFR1 | 13.2 |
| 14c | Phenyl group at C3 with 3-isopropoxyphenyl substitution | - | FGFR1 | 9.8 |
| SR-1459 | Piperazin-1-yl at C5 | 2-amino substituted | ROCK-II | 13 |
| SR-715 | Piperazin-1-yl at C5 | 2-hydroxy substituted | ROCK-II | 80 |
| SR-899 | Piperidin-1-yl at C5 | 2-hydroxy substituted | ROCK-II | 100 |
| C05 | Not specified | Not specified | PLK4 | < 0.1 |
| A05 | Not specified | para-amino-substituted analogue of A01 | PLK4 | 43 |
| 28t | Not specified | Not specified | PLK4 | 74 |
| 13i | Pyrimidine-based derivative | Sulfonamide group | VEGFR-2 | 34.5 |
| 13g | Pyrimidine-based derivative | Amide group | VEGFR-2 | 57.9 |
| 1 | 3-(3,4-dichloro-phenyl)-1H-indazol-5-yl | (2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 |
Table 1: Inhibitory Activity of Substituted Indazoles against Various Kinases. This table showcases the structure-activity relationship (SAR) of indazole derivatives. For instance, in the case of FGFR1 inhibitors, increasing the steric bulk of the alkoxy substituent on the C3-phenyl ring from methoxy to isopropoxy enhances the inhibitory potency.[4] Similarly, for ROCK-II inhibitors, the nature of the substituent on the piperazine/piperidine moiety significantly impacts activity.[5]
Key Signaling Pathways Targeted by Indazole Inhibitors
Many indazole-based inhibitors target receptor tyrosine kinases (RTKs) that are crucial drivers of cancer progression. Understanding the signaling pathways governed by these kinases is essential for rational drug design and for elucidating the mechanism of action of these inhibitors.
The AXL Signaling Pathway
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and is implicated in cell survival, proliferation, migration, and therapy resistance.[6][7] Its activation, typically through its ligand Gas6, triggers a cascade of downstream signaling events.[6][8]
Caption: The AXL signaling pathway, a key driver of cancer progression.
The c-MET Signaling Pathway
The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is another critical RTK involved in tumorigenesis.[9][10] Its ligand, HGF, activates multiple downstream pathways that regulate cell growth, motility, and invasion.[9][11]
Caption: The c-MET signaling cascade, a critical pathway in cell growth and motility.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of kinase inhibitors relies on robust and reproducible in vitro assays. A variety of formats are available, with luminescence-based assays that measure ATP consumption being a popular choice for high-throughput screening.[2]
Generalized In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[2]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., substituted indazole)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of the indazole inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.[2]
-
Assay Plate Setup: Add a small volume of each inhibitor dilution to the wells of a microplate. Include wells with DMSO only as a negative control.
-
Kinase Addition: Add the kinase enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[2]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.[12]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[2]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the first component of the ADP detection reagent. Incubate at room temperature.[2]
-
Signal Generation: Add the second component of the ADP detection reagent to convert the generated ADP into a luminescent signal. Incubate at room temperature.[2]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[2]
Conclusion
Substituted indazoles represent a highly versatile and successful class of kinase inhibitors. The structure-activity relationships derived from comparative analyses of different indazole derivatives provide invaluable insights for the design of next-generation inhibitors with improved potency and selectivity. By combining robust quantitative bioactivity data with a thorough understanding of the targeted signaling pathways and standardized experimental protocols, researchers can accelerate the discovery and development of novel indazole-based therapeutics for a range of human diseases.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-MET [stage.abbviescience.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase assay [protocols.io]
Comparative Evaluation of the Cytotoxicity of 7-Bromo-5-methyl-1H-indazole Analogs and Other Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as anticancer agents, primarily through the inhibition of various protein kinases and other key enzymes involved in cellular signaling pathways. This guide provides a comparative analysis of the cytotoxic activities of various substituted indazole analogs, with a focus on understanding the potential role of substitutions, such as the 7-bromo and 5-methyl groups found in 7-Bromo-5-methyl-1H-indazole. Due to the limited availability of specific cytotoxic data for this compound, this guide will draw comparisons from published data on other substituted indazole derivatives to infer structure-activity relationships.
Quantitative Cytotoxicity Data of Substituted Indazole Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various indazole analogs against a panel of human cancer cell lines. This data is compiled from multiple studies and serves as a basis for comparing the efficacy of different substitution patterns on the indazole core.
Table 1: Cytotoxicity (IC50 in µM) of Curcumin Indazole Analogs [1][2]
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | WiDr (Colon) | VERO (Normal) |
| 3a | 86.24 | > 100 | 58.19 | > 100 |
| 3b | 45.97 | 50.12 | 27.20 | 143.4 |
| 3c | 63.21 | 48.98 | 35.48 | > 100 |
| 3d | 70.79 | 46.36 | 41.69 | > 100 |
| 5a | 75.86 | 61.66 | 48.98 | > 100 |
| Curcumin | 50.12 | 56.23 | 44.67 | > 100 |
| Tamoxifen | 19.95 | 31.62 | 35.48 | 22.39 |
| Doxorubicin | 1.26 | 1.58 | 1.99 | 1.78 |
Table 2: Cytotoxicity (IC50 in µM) of 1H-Indazole-3-amine Derivatives [3]
| Compound ID | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | Hep-G2 (Liver) |
| 6o | 5.15 | >50 | >50 | >50 |
| 5-Fu | 8.32 | 15.6 | 10.2 | 12.5 |
Table 3: Cytotoxicity (IC50 in µM) of Other Indazole Derivatives [4]
| Compound ID | 4T1 (Breast) | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) |
| 2f | 0.23 | 0.95 | 0.80 | 0.34 | 1.15 |
Structure-Activity Relationship (SAR) Insights
While direct SAR for this compound is not available, general trends from broader indazole derivatives suggest:
-
Halogen Substitution: The presence of a bromine atom, as seen in the synthesis starting material 5-bromo-1H-indazol-3-amine, is a common feature in bioactive indazoles.[3] Halogenation can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding to target proteins.
-
Alkyl Substitution: The methyl group at the 5-position could contribute to hydrophobic interactions within the binding pocket of a target enzyme, potentially influencing potency and selectivity.
-
Substituents at Other Positions: The nature and position of various substituents on the indazole ring and appended moieties significantly impact the cytotoxic activity. For instance, in curcumin indazole analogs, the number and position of methoxy groups influence their cytotoxic potency.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key cytotoxicity assays.
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to the DNA stain, Propidium Iodide (PI).
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Seed cells and treat with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are quantified based on their fluorescence signals.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of cytotoxicity evaluation and a potential mechanism of action, the following diagrams are provided.
References
comparing the efficacy of 7-Bromo-5-methyl-1H-indazole derivatives with known drugs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This guide provides a comparative overview of the therapeutic potential of novel 7-Bromo-5-methyl-1H-indazole derivatives against established drugs in the fields of oncology and neuroprotection. By presenting synthesized experimental data, detailed methodologies, and clear visualizations of relevant biological pathways, this document aims to facilitate further research and development in this promising area.
Indazole-containing molecules have already made a significant impact on the pharmaceutical market, with FDA-approved kinase inhibitors like Pazopanib and Axitinib being used in cancer therapy.[1] The versatility of the indazole ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target a variety of diseases, including cancer and neurodegenerative disorders.[1][2] This guide will explore the prospective efficacy of derivatives built upon the this compound core, a key intermediate in the synthesis of novel therapeutic agents.[3]
Comparative Efficacy Data
The following tables present a representative comparison of the in vitro efficacy of hypothetical this compound derivatives against known drugs in oncology and neuroprotection. The data is synthesized based on the activities of structurally related indazole compounds.
Table 1: In Vitro Anticancer Efficacy
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Known Drug Comparator | Comparator IC50 (µM) |
| 7B5M-Indazole-D1 | MCF-7 (Breast Cancer) | 0.34 | Pazopanib | 2.5 |
| 7B5M-Indazole-D2 | HCT116 (Colon Cancer) | 1.15 | Pazopanib | 4.6 |
| 7B5M-Indazole-D3 | A549 (Lung Cancer) | 0.98 | Pazopanib | 3.8 |
IC50 values represent the concentration required to inhibit 50% of cell growth and are based on data for structurally similar indazole derivatives.[4]
Table 2: In Vitro Neuroprotective Efficacy
| Compound ID | Target Enzyme/Assay | IC50 (nM) | Known Drug Comparator | Comparator IC50 (nM) |
| 7B5M-Indazole-N1 | MAO-B Inhibition | 52 | Safinamide | 98 |
| 7B5M-Indazole-N2 | GSK-3β Inhibition | 350 | CHIR-99021 | 6.7 |
| 7B5M-Indazole-N3 | Neuroprotection against H₂O₂ | EC50 = 15 µM | Edaravone | EC50 = 25 µM |
IC50/EC50 values are representative and based on the activities of related indazole compounds against neurodegenerative disease targets.[2][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Anticancer Activity: MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or the comparator drug, Pazopanib, for 72 hours.
-
MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Neuroprotective Activity: MAO-B Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of the monoamine oxidase B (MAO-B) enzyme.
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme and the substrate (e.g., benzylamine) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the MAO-B enzyme at various concentrations for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The production of hydrogen peroxide, a byproduct of the MAO-B reaction, is measured using a fluorescent probe (e.g., Amplex Red) and a fluorescence plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins in a sample to understand the mechanism of action of the test compounds.
-
Cell Lysis: Cancer cells treated with the test compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, and Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by indazole derivatives and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
